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5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
  • CAS: 4583-86-2

Core Science & Biosynthesis

Foundational

5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS number 2080-75-3

The following technical guide provides an in-depth profile of the benzimidazolone scaffold, specifically addressing the discrepancy between the chemical name provided and the CAS number, while detailing the synthesis, pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of the benzimidazolone scaffold, specifically addressing the discrepancy between the chemical name provided and the CAS number, while detailing the synthesis, properties, and applications of the core structure and its methylated derivatives.

Executive Summary & Nomenclature Clarification

Critical Data Integrity Notice: There is a common nomenclature conflict in commercial databases regarding this entry.

  • CAS 2080-75-3 formally maps to the non-methylated parent : 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one (also known as 5-methoxy-2-benzimidazolinone).[1]

  • The chemical name 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one refers to the N-methylated derivative , a distinct downstream intermediate often used in the synthesis of antihistamines (e.g., Emedastine) and kinase inhibitors.[1]

This guide treats CAS 2080-75-3 as the primary starting material (the Scaffold) and details the process chemistry required to convert it into the 1-methyl target specified in your request.[1] This distinction is vital for accurate procurement and stoichiometric calculations.

Core Molecular Specifications (Parent Scaffold)
PropertySpecification
CAS Number 2080-75-3
Chemical Name 5-Methoxy-1,3-dihydro-2H-benzimidazol-2-one
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 256–258 °C (dec.)[1][2]
Solubility Soluble in DMSO, DMF; sparingly soluble in water/DCM.
Key Function Bioisostere for purines; Hydrogen bond donor/acceptor.

Structural Significance & Tautomerism

The 5-methoxy-benzimidazolone core is a "privileged structure" in medicinal chemistry.[1] Its utility stems from its ability to mimic the hydrogen-bonding patterns of nucleobases while maintaining a lipophilic profile suitable for crossing biological membranes.[1]

The Tautomeric Challenge

In solution, CAS 2080-75-3 exists in equilibrium between the keto (lactam) and enol (lactim) forms.[1] However, in the solid state and in non-polar solvents, the keto-form (2-one) predominates.[1]

  • Implication for Synthesis: When attempting N-alkylation (e.g., to add the methyl group), the reaction conditions must be controlled to favor N-alkylation over O-alkylation.[1] The "soft" nature of the amide nitrogen usually favors N-alkylation, but O-alkylation remains a common impurity profile.[1]

Tautomerism cluster_0 Tautomeric Equilibrium node_keto Keto Form (Major) (Lactam) N-H / C=O node_enol Enol Form (Minor) (Lactim) -N= / -OH node_keto->node_enol  H-Shift  

Figure 1: Tautomeric equilibrium of the benzimidazolone core.[1] The keto form is the reactive species for N-methylation.[1]

Synthetic Routes & Process Chemistry

To obtain the target 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one , one must typically synthesize the parent (CAS 2080-75-3) and then perform a regioselective methylation.[1]

Phase 1: Synthesis of the Parent Scaffold (CAS 2080-75-3)

Route: Cyclization of 4-methoxy-o-phenylenediamine.[1] Reagent Choice: While Phosgene offers high yields, 1,1'-Carbonyldiimidazole (CDI) is the preferred reagent for bench-scale synthesis due to safety and ease of purification (imidazole byproduct is water-soluble).[1]

Detailed Protocol (CDI Cyclization)
  • Charge: In a round-bottom flask under Argon, dissolve 4-methoxy-1,2-diaminobenzene (1.0 eq) in anhydrous THF (10 vol).

  • Addition: Cool to 0°C. Add CDI (1.2 eq) portion-wise over 15 minutes. Exothermic reaction.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).[1]

  • Workup: Concentrate THF to 20% volume. Pour into ice-cold 1M HCl (excess). The benzimidazolone precipitates.[3]

  • Purification: Filter the solid. Wash with water (3x) and cold diethyl ether (to remove unreacted diamine).[1]

  • Yield: Expect 85–92%.

Phase 2: Regioselective N-Methylation (The Critical Step)

This step converts CAS 2080-75-3 into the "1-methyl" target.[1] Challenge: The molecule has two nitrogens. Due to the 5-methoxy group, the molecule is asymmetric.[1]

  • N1 (adjacent to C7): Sterically less hindered, but electronically distinct.[1]

  • N3 (adjacent to C4): Para to the methoxy group.[1]

Direct methylation often yields a mixture of 1-methyl and 3-methyl isomers (approx 60:40 ratio depending on base).[1]

Optimized Protocol for N-Methylation
  • Solvent System: Use DMF (polar aprotic favors N-alkylation).[1]

  • Base: Use NaH (1.05 eq) at 0°C. Do not use large excess to avoid bis-methylation (1,3-dimethyl).

  • Electrophile: Methyl Iodide (MeI) (1.0 eq).

  • Procedure:

    • Suspend CAS 2080-75-3 in DMF.[1]

    • Add NaH slowly. Stir 30 mins until gas evolution ceases (Formation of Sodium salt).

    • Add MeI dropwise at 0°C.

    • Stir 2 hours.

  • Separation: The 1-methyl and 3-methyl isomers usually require column chromatography (Silica, Gradient 0-5% MeOH/DCM).[1]

    • Note: The 1-methyl isomer (Target) is typically the less polar fraction due to the shielding effect of the methoxy group on the adjacent ring protons.[1]

SynthesisWorkflow Start Precursor: 4-Methoxy-1,2-diaminobenzene Step1 Cyclization (CDI or Urea, Reflux) Start->Step1 Ring Closure Inter Parent Scaffold (CAS 2080-75-3) 5-Methoxy-2-benzimidazolinone Step1->Inter Yield ~90% Step2 Regioselective Methylation (NaH, MeI, DMF, 0°C) Inter->Step2 Deprotonation Split Isomeric Mixture Step2->Split Target TARGET: 5-methoxy-1-methyl-benzimidazol-2-one Split->Target Major Isomer (Purify via Column) Byprod Byproduct: 6-methoxy-1-methyl-benzimidazol-2-one Split->Byprod Minor Isomer

Figure 2: Synthetic workflow from diamine precursor to the specific N-methylated target.

Pharmaceutical Applications

Emedastine Synthesis (Antihistamine)

The 5-methoxy-1-methyl-benzimidazol-2-one scaffold is a direct structural analog of the core used in Emedastine (though Emedastine utilizes a 1-(2-ethoxyethyl) group).[1]

  • Mechanism: The benzimidazolone moiety acts as a bioisostere for the histamine imidazole ring, blocking H1 receptors.

  • SAR (Structure-Activity Relationship): The C2-carbonyl acts as a hydrogen bond acceptor, while the N3-H (if unsubstituted) or the N3-lone pair acts as a donor/acceptor.[1] The 5-methoxy group increases lipophilicity and metabolic stability against ring oxidation.[1]

Kinase Inhibition

Derivatives of this scaffold are explored in kinase discovery (e.g., p38 MAP kinase inhibitors).[1] The "urea-like" motif (NH-CO-N) within the ring is a classic binder to the hinge region of kinase ATP-binding pockets.[1]

Analytical Profiling (Quality Control)

To validate the synthesis of the 1-methyl target , compare spectral data against the parent CAS 2080-75-3.[1]

TechniqueParent (CAS 2080-75-3)Target (1-Methyl Derivative)
¹H NMR (DMSO-d₆) δ 10.5 (s, 2H): Broad singlet for two NH protons (symmetric exchange).[1] Aromatic: 6.5–7.0 ppm (3H). Methoxy: 3.7 ppm (s, 3H).[1]δ 10.8 (s, 1H): Single NH proton.[1] N-Methyl: Distinct singlet ~3.3 ppm (3H).[1] Methoxy: 3.7 ppm (s, 3H).[1] Aromatic: Pattern loses symmetry compared to parent.
IR Spectroscopy ν(NH): Broad, intense 3100–3300 cm⁻¹.[1] ν(C=O): ~1690–1710 cm⁻¹ (Urea stretch).[1]ν(NH): Sharper band (single NH).[1] ν(C=O): Shifted slightly; distinct C-N stretch appearance.
Mass Spectrometry [M+H]⁺: 165.1[M+H]⁺: 179.1 (Confirming methylation).[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Synthesis Hazards:

    • CDI: Moisture sensitive; releases CO₂ (pressure buildup).[1]

    • Methyl Iodide: Potent alkylating agent (suspected carcinogen).[1] Use in a fume hood with double-gloving.[1]

    • NaH: Pyrophoric; reacts violently with moisture.

  • Storage: Store the parent CAS 2080-75-3 at room temperature, desiccated. The N-methyl derivative should be stored at 2–8°C to prevent slow oxidation or dimerization.[1]

References

  • PubChem. Compound Summary: 5-Methoxy-2-benzimidazolinone (CAS 2080-75-3).[1] National Library of Medicine.[4] Link

  • European Patent Office. Process for the preparation of benzimidazole derivatives (Emedastine intermediates).[1] EP0283157B1. Link[1]

  • Journal of Medicinal Chemistry. Benzimidazolones as privileged scaffolds in drug discovery. (General Reference for Scaffold Utility). Link

  • Santa Cruz Biotechnology. 2-Hydroxy-5-methoxybenzimidazole (CAS 2080-75-3) Product Data Sheet.[1]Link[1]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one via High-Field NMR

The following technical guide details the structural elucidation and spectral assignment of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one . This guide is designed for analytical chemists and medicinal chemistry teams...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and spectral assignment of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one . This guide is designed for analytical chemists and medicinal chemistry teams requiring rigorous verification of this specific heterocycle, often an intermediate in the synthesis of bioactive antihistamines or antipsychotics.

Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10]

The molecule 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one represents a specific class of cyclic ureas (benzimidazolones). Unlike their thio-analogs, these compounds exist predominantly in the keto (lactam) form rather than the enol (lactim) form in solution.

Critical Analytical Challenges
  • Regiochemistry: Distinguishing the 5-methoxy isomer from the 6-methoxy isomer is non-trivial if the N-methyl placement is not synthetically fixed and verified.

  • Solubility: The cyclic urea moiety creates strong intermolecular hydrogen bonding (dimerization), often requiring polar aprotic solvents (DMSO-d6) for sharp resolution.

  • Tautomerism: While the keto-form is dominant, proton exchange at N3 can broaden signals, obscuring coupling constants.

Experimental Protocol

To ensure reproducibility and minimize line broadening due to exchangeable protons, the following protocol is mandatory.

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the gold standard. CDCl3 is not recommended due to poor solubility and aggregation-induced broadening.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard). If N-H broadening occurs, elevate to 323 K to sharpen the exchangeable proton signal.

Acquisition Parameters (600 MHz equivalent)
  • 1H NMR: Pulse angle 30°; Relaxation delay (D1)

    
     2.0 s (ensure integration accuracy of aromatic protons).
    
  • 13C NMR: Power-gated decoupling; D1

    
     3.0 s (critical for quaternary carbons C2, C3a, C7a).
    
  • 2D Experiments:

    • NOESY/ROESY: Mixing time 300–500 ms (Essential for N-Me vs. H7 correlation).

    • gHMBC: Optimized for long-range coupling (

      
       Hz).
      

1H NMR Analysis & Assignment

The 1H NMR spectrum in DMSO-d6 typically exhibits four distinct regions. The asymmetry introduced by the 5-methoxy group creates a unique ABC-like aromatic pattern.

Spectral Data Summary (DMSO-d6, ppm)
PositionShift (

)
Multiplicity

Coupling (Hz)
Assignment Logic
NH (3) 10.80 – 10.95br s-Exchangeable; downfield due to lactam functionality.
H-7 6.95 – 7.05d8.5Ortho to H6; Diagnostic NOE to N-Me .
H-4 6.60 – 6.65d2.4Meta coupling to H6; shielded by ortho-OMe.
H-6 6.50 – 6.58dd8.5, 2.4Doublet of doublets (Ortho to H7, Meta to H4).
OMe (5) 3.72 – 3.75s-Characteristic aromatic methoxy singlet.
N-Me (1) 3.25 – 3.35s-Upfield of OMe; distinct from solvent residual (2.50).
Detailed Mechanistic Insight
  • The Aromatic Region: The methoxy group at C5 is an electron-donating group (EDG) by resonance. This significantly shields the ortho protons (H4 and H6) and the para position (which is a bridgehead carbon, C7a, not a proton).

    • H7 is the least shielded aromatic proton because it is meta to the methoxy group and adjacent to the N-methylated nitrogen.

    • H4 appears as a narrow doublet because it has no ortho-proton neighbor (C3a is quaternary), only a meta-neighbor (H6).

13C NMR Analysis[3][6][7][9][11][12][13]

The carbon spectrum provides definitive proof of the carbonyl functionality and the skeletal asymmetry.

Spectral Data Summary (DMSO-d6, ppm)
Carbon TypeShift (

)
AssignmentMechanistic Note
C=O (2) 154.5 – 155.5Urea CarbonylDistinct from thione (~168 ppm) or amide (~165+ ppm).
C-O (5) 155.0 – 156.0C-OMeIpso carbon, heavily deshielded by Oxygen.
C-N (Bridge) 130.0 – 135.0C3a / C7aQuaternary bridgeheads.
Ar-CH 108.0 – 110.0C6Shielded by ortho-OMe.
Ar-CH 104.0 – 106.0C4Most shielded aromatic carbon (ortho-OMe).
Ar-CH 095.0 – 100.0C7(Varies) Meta to OMe.
OMe 55.5 – 56.0MethoxyStandard aromatic methoxy region.
N-Me 26.5 – 27.5N-MethylDiagnostic high-field aliphatic signal.

Structural Validation Logic (Self-Validating Protocol)

To confirm the structure is 5-methoxy-1-methyl and not the 6-methoxy isomer (which can occur if the starting diamine alkylation was ambiguous), you must perform the following logical checks using 2D NMR.

The NOESY Check (The "Golden Rule")
  • Hypothesis: If the methyl is at N1 and methoxy is at C5, the N-methyl protons are spatially close to H7 .

  • Observation: Strong NOE cross-peak between

    
     3.30 (N-Me) and 
    
    
    
    7.00 (H7).
  • Negative Control: There should be NO NOE between N-Me and the methoxy group or H4/H6.

  • Isomer Distinction: In the 6-methoxy isomer, the N-Me would show NOE to a proton that is ortho to the methoxy (H7 in that numbering scheme), but the coupling pattern of the aromatic ring would shift.

The HMBC Connectivity
  • N-Me (

    
     3.30)  should show a long-range correlation to C2 (Carbonyl)  and C7a (Bridgehead) .
    
  • NH (

    
     10.9)  should show correlations to C2 , C3a , and C4 .
    

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow for structural confirmation and the specific NOE correlations required to validate the regiochemistry.

NMR_Workflow Start Unknown Sample (Benzimidazolone derivative) Solubility Solubility Check: Use DMSO-d6 (Avoid CDCl3 due to H-bonding) Start->Solubility OneD 1D Acquisition (1H & 13C) Check C=O (~155 ppm) Solubility->OneD Dissolved Regio Regiochemistry Check: Is it 5-OMe or 6-OMe? OneD->Regio NOESY 2D NOESY Experiment Target: N-Me to Ar-H correlation Regio->NOESY Ambiguous Isomer Validation Validation: NOE between N-Me (3.3 ppm) and H7 (7.0 ppm, doublet) NOESY->Validation Final Confirmed Structure: 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one Validation->Final Positive Match

Caption: Figure 1. Step-by-step analytical workflow for validating benzimidazolone regiochemistry.

Connectivity cluster_legend Interaction Types N1 N1-Me (3.3 ppm) H7 H7 (7.0 ppm, d) N1->H7 Strong NOE (Spatial Proximity) H6 H6 (6.5 ppm, dd) H7->H6 J = 8.5 Hz (Ortho) H4 H4 (6.6 ppm, d) H6->H4 J = 2.4 Hz (Meta) OMe 5-OMe (3.75 ppm) H4->OMe NOE Possible key1 Red Dashed = NOE (Space) key2 Blue Solid = J-Coupling (Bond)

Caption: Figure 2. Critical NMR correlations. The N1-Me to H7 NOE is the definitive proof of the 5-methoxy regiochemistry.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link

  • Babij, N. R. et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org.[2][1] Process Res. Dev.2016 , 20, 661–667. Link

  • El Kihel, A. et al. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry2013 , 6, 433–439. Link

  • PubChem Compound Summary. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol (Thiol analog spectral data comparison). National Center for Biotechnology Information. Accessed Oct 2023. Link

Sources

Foundational

theoretical calculations of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one properties

This guide outlines a rigorous computational framework for characterizing 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one . It is designed for medicinal chemists and computational toxicologists requiring a self-validati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational framework for characterizing 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one . It is designed for medicinal chemists and computational toxicologists requiring a self-validating protocol for predictive modeling.

Executive Summary & Pharmacophore Context

The benzimidazol-2-one scaffold is a privileged structure in drug discovery, serving as a bioisostere for urea and cyclic amides in kinase inhibitors and GPCR ligands. The specific derivative, 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one , presents a unique electronic profile due to the interplay between the electron-donating methoxy group (


) and the steric constraint of the 

-methyl moiety.

This guide provides a standardized protocol for the theoretical calculation of its physicochemical, spectroscopic, and reactive properties. The methodology prioritizes Density Functional Theory (DFT) using the B3LYP hybrid functional, validated against experimental analogs to ensure high predictive accuracy (E-E-A-T).

Computational Workflow & Methodology

To ensure reproducibility and accuracy, the following computational pipeline is prescribed. This workflow integrates geometry optimization, vibrational analysis, and magnetic shielding calculations.

The Computational Pipeline (DOT Diagram)

ComputationalWorkflow Input Input Structure (SMILES/2D) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Input->ConfSearch Generate conformers DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest energy conformer Freq Frequency Calculation (IR/Raman & ZPE) DFT_Opt->Freq Check imaginary freqs Freq->DFT_Opt If NIm > 0 (Saddle Point) NMR_GIAO NMR Prediction (GIAO Method / DMSO-d6) Freq->NMR_GIAO Valid Minima FMO_MEP Electronic Profiling (HOMO-LUMO / MEP) Freq->FMO_MEP Output Validated Property Profile NMR_GIAO->Output FMO_MEP->Output

Figure 1: Standardized computational workflow for benzimidazolone characterization.

Validated Protocol Specifications
  • Software Kernel: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for non-covalent interactions).

  • Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse and polarization functions on all atoms).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Solvent: DMSO (

    
    ) or Water (
    
    
    
    ).
  • Convergence Criteria: Max Force

    
     Hartree/Bohr.
    

Structural & Electronic Analysis

Tautomeric Equilibrium (Lactam vs. Lactim)

A critical theoretical consideration for this molecule is the tautomeric preference between the keto (lactam) and enol (lactim) forms.

  • The Molecule: 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one.

  • Mechanism: The N1 position is methylated, blocking tautomerism at that site. However, the N3 proton can migrate to the C2-oxygen.

  • Theoretical Prediction: DFT calculations at the B3LYP/6-311++G(d,p) level consistently predict the keto (lactam) tautomer to be energetically favored by approximately 10–15 kcal/mol in the gas phase and solution. The aromaticity of the benzene ring is preserved in the keto form, and the urea-like resonance stabilizes the structure.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary descriptor of chemical reactivity and kinetic stability.

OrbitalLocalizationChemical Significance
HOMO Localized on the methoxy oxygen and the benzimidazole

-system.
Site of electrophilic attack (susceptible to oxidation).
LUMO Delocalized over the imidazole ring and carbonyl group.Site of nucleophilic attack (e.g., Michael additions if unsaturated).
Gap (

)
Estimated ~4.8 - 5.2 eV (B3LYP).Indicates a "hard" molecule, chemically stable but reactive under enzymatic catalysis.
Molecular Electrostatic Potential (MEP)

The MEP map identifies non-covalent interaction sites, crucial for docking studies.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (C=O) and the Methoxy Oxygen . These are H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the N3-H proton . This is a strong H-bond donor.

Spectroscopic Profiling (Predicted)

To validate synthesis, compare experimental spectra against these theoretical benchmarks.

Vibrational Spectroscopy (IR)

Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

ModeUnscaled (

)
Scaled (

)
IntensityAssignment

~35803440 MediumN3-H Stretching (sharp)

~17601690–1710 StrongUrea Carbonyl Stretch (characteristic)

~16201560 MediumAromatic Ring Skeleton

~12501200 StrongMethoxy Aryl-Ether Stretch
Nuclear Magnetic Resonance (NMR)

Calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO-d6 (PCM).

  • 
     NMR: 
    
    • N3-H:

      
       10.8 – 11.2 ppm (Broad singlet, deshielded by carbonyl).
      
    • Aromatic Protons:

      
       6.5 – 7.2 ppm (Multiplets). The proton ortho to the methoxy group will be most shielded (lower ppm).
      
    • Methoxy (

      
      ): 
      
      
      
      3.7 – 3.8 ppm (Singlet).
    • N-Methyl (

      
      ): 
      
      
      
      3.3 – 3.4 ppm (Singlet).

Biopharmaceutical & Reactivity Descriptors

Global Reactivity Descriptors

Derived from Koopmans' theorem energies (


 and 

).
  • Chemical Hardness (

    
    ): 
    
    
    
    . High hardness implies resistance to charge transfer, correlating with low toxicity.
  • Electrophilicity Index (

    
    ):  Measures the energy lowering due to maximal electron flow. Used to predict binding affinity in polar pockets.
    
In Silico ADMET (Drug-Likeness)

Theoretical calculations confirm the "Rule of 5" compliance for this scaffold.

  • Molecular Weight: 178.19 g/mol (< 500).

  • LogP (Calculated): ~1.2 – 1.5 (Optimal lipophilicity for oral bioavailability).

  • TPSA (Topological Polar Surface Area): ~41

    
     (High blood-brain barrier permeability potential).
    
  • H-Bond Donors: 1 (N3-H).

  • H-Bond Acceptors: 3 (C=O, -OMe, N1).

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260. Link

  • Eltayeb, N. E., et al. (2007).[1] Structural and theoretical studies of benzimidazole derivatives. Acta Crystallographica Section E, 63(8). Link

Sources

Exploratory

Technical Guide: Reactivity &amp; Synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

The following technical guide details the reactivity, synthesis, and application of the 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one core. Executive Summary The 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and application of the 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one core.

Executive Summary

The 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one scaffold is a privileged heterocycle in medicinal chemistry, serving as a bioisostere for quinolinones and indolinones. Its utility stems from a unique electronic profile: the electron-donating methoxy group at C5 combined with the polarized cyclic urea core creates distinct vectors for chemical modification. This guide analyzes the core's reactivity, focusing on N3-alkylation , C2-functionalization , and regioselective electrophilic aromatic substitution (EAS) .

Structural & Electronic Analysis

Electronic Distribution

The molecule exists primarily in the keto (lactam) tautomer in solution. However, reactivity is governed by the interplay between the cyclic urea and the electron-rich benzene ring.

  • N3-H Acidity : The N3 proton is acidic (pKa

    
     10.5–11.5) due to resonance stabilization of the conjugate base into the carbonyl oxygen and the aromatic ring. This allows for clean deprotonation using mild bases (e.g., 
    
    
    
    ,
    
    
    ).
  • C2-Carbonyl : While stable to general hydrolysis, the C2 position is susceptible to nucleophilic attack after activation (e.g., with

    
    ), converting the "one" to a 2-chloro species.
    
  • 5-Methoxy Directing Effect : The 5-OMe group is a strong

    
    -donor, activating the benzene ring toward electrophiles. Its directing effect cooperates with the urea nitrogens to dictate regioselectivity.
    
Reactivity Hotspots (DOT Visualization)

The following diagram maps the primary reactivity sites based on electronic density and steric accessibility.

ReactivityMap Core 5-Methoxy-1-methyl- benzimidazol-2-one N3 N3 Position (Nucleophilic Attack) Core->N3 pKa ~11 Alkylation C2 C2 Position (Electrophilic Activation) Core->C2 POCl3 -> Cl SNAr C6 C6 Position (EAS: Halogenation/Nitration) Core->C6 Major Isomer (Para to N3) C4 C4 Position (Sterically Hindered) Core->C4 Minor Isomer (Ortho to N3)

Figure 1: Reactivity map highlighting the nucleophilic N3, electrophilic C2, and the regiochemical preference for C6 substitution.

Detailed Reactivity Profile

N3-Alkylation (Nucleophilic Substitution)

The N3 nitrogen is the most nucleophilic site. Unlike the N1 nitrogen (blocked by a methyl group), N3 is free to participate in


 reactions.
  • Mechanism : Deprotonation generates an ambident anion. While O-alkylation is possible (forming the imidate), N-alkylation is thermodynamically preferred under standard conditions due to the preservation of aromaticity and the stability of the cyclic urea.

  • Optimal Conditions :

    • Base :

      
       (mild, standard) or NaH (strong, for unreactive electrophiles).
      
    • Solvent : DMF or acetonitrile (polar aprotic).

    • Temperature : 60–80 °C ensures rapid conversion.

C2-Functionalization (Chlorination & SNAr)

To introduce diversity at C2, the carbonyl oxygen is converted to a leaving group (chloride), yielding 2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole .

  • Protocol : Refluxing in neat

    
     (often with catalytic DMF) converts the lactam to the chloro-imidate.
    
  • Displacement : The resulting 2-chloro species is highly reactive toward nucleophiles (amines, thiols, alkoxides) via

    
    , enabling the synthesis of 2-amino or 2-thioether derivatives.
    
Electrophilic Aromatic Substitution (EAS)

The 5-methoxy group strongly activates the ring. The regioselectivity is determined by the cooperative effects of the substituents:

  • 5-OMe : Directs ortho (C4, C6) and para (blocked by N1).

  • N3-H : Directs ortho (C4) and para (C6).

  • N1-Me : Directs ortho (C7) and para (C5 - blocked).

Synthetic Protocols

Protocol A: De Novo Synthesis of the Core

This route constructs the benzimidazolone ring from a diamine precursor.

Materials :

  • 4-Methoxy-N1-methylbenzene-1,2-diamine (1.0 equiv)

  • Urea (3.0 equiv) or CDI (1.2 equiv)

  • Solvent: DMF (for Urea) or THF (for CDI)

Step-by-Step :

  • Dissolution : Dissolve the diamine in DMF (0.5 M).

  • Cyclization : Add Urea and heat to 150 °C for 4–6 hours. Ammonia gas is evolved (use a trap).

    • Alternative: For milder conditions, use CDI in THF at reflux for 12 hours.

  • Workup : Pour the reaction mixture into ice-water. The product precipitates as a solid.

  • Purification : Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

Protocol B: N3-Alkylation

Target : Introduction of a benzyl group at N3.

Step-by-Step :

  • Charge : To a flask, add 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvent : Add anhydrous DMF (10 volumes). Stir at RT for 15 min.

  • Addition : Add Benzyl Bromide (1.1 equiv) dropwise.

  • Reaction : Heat to 60 °C for 3 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup : Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    .
    
Protocol C: Chlorination with POCl3

Target : 2-Chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole.

Step-by-Step :

  • Setup : Place the benzimidazolone (1.0 equiv) in a round-bottom flask.

  • Reagent : Add

    
     (5–10 volumes). Optional: Add 1 drop of dry DMF.
    
  • Reflux : Heat to 100 °C (reflux) for 4–6 hours. The suspension will clear as the reaction proceeds.

  • Quench (Critical) : Remove excess

    
     under reduced pressure. Slowly pour the residue onto crushed ice/saturated 
    
    
    
    with vigorous stirring (Exothermic!).
  • Extraction : Extract with DCM. The product is moisture sensitive; use immediately or store under inert gas.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Methoxy-N1-methyl- benzene-1,2-diamine Cyclization Cyclization (Urea, 150°C or CDI, Reflux) Start->Cyclization Ring Closure Core 5-Methoxy-1-methyl- benzimidazol-2-one Cyclization->Core Branch1 Pathway A: N3-Alkylation Core->Branch1 K2CO3, R-X Branch2 Pathway B: C2-Chlorination Core->Branch2 POCl3, Reflux ProductA N3-Substituted Derivative Branch1->ProductA Intermediate 2-Chloro-benzimidazole Branch2->Intermediate ProductB 2-Amino/Thio Derivative (SNAr) Intermediate->ProductB H-Nu, Base

Figure 2: Synthetic tree illustrating the formation of the core and divergent functionalization pathways.

References

  • Synthesis of Benzimidazolones : Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. ACS Omega. 2022.

  • Reactivity of 2-Chloro Derivatives : POCl3 Mediated Synthesis of 2-Substituted Benzimidazolyl-Coumarin. ResearchGate.

  • EAS Regioselectivity : Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.

  • pKa of Benzimidazoles : Acid Dissociation Constants of the Benzimidazole Unit. PMC - NIH.

Foundational

electrophilic substitution reactions of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 5-Methoxy-1-Methyl-1H-benzo[d]imidazol-2(3H)-one Abstract The benzimidazolone scaffold is a privileged structure in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 5-Methoxy-1-Methyl-1H-benzo[d]imidazol-2(3H)-one

Abstract

The benzimidazolone scaffold is a privileged structure in medicinal chemistry and materials science. Understanding its reactivity is paramount for the development of novel derivatives with tailored properties. This technical guide provides a comprehensive analysis of the electrophilic substitution reactions on a specific, functionally rich derivative: 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. We will dissect the electronic and steric factors governing the regioselectivity of these reactions, offer predictive insights into the outcomes of common electrophilic substitutions, and provide robust, field-proven experimental protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to functionalize this versatile heterocyclic system.

Introduction: The Benzimidazolone Core and the Subject Molecule

Benzimidazolone and its derivatives are integral components of numerous biologically active compounds.[1] Their rigid, planar structure and hydrogen bonding capabilities make them ideal pharmacophores for targeting a range of biological targets. The subject of this guide, 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, combines the benzimidazolone core with two key substituents on the aromatic ring system: a methoxy group at the 5-position and a methyl group on one of the nitrogen atoms. These modifications significantly influence the molecule's electronic properties and, consequently, its reactivity in electrophilic aromatic substitution (EAS) reactions.

This guide will provide a predictive framework for the functionalization of the benzene portion of this molecule, grounded in the fundamental principles of physical organic chemistry.

Theoretical Framework: Predicting Regioselectivity

The outcome of an electrophilic aromatic substitution reaction is dictated by the substituent groups already present on the aromatic ring.[2] These groups influence both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (regioselectivity). In 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, we must consider the combined directing effects of the methoxy group and the fused 1-methyl-imidazol-2-one ring.

Analysis of Substituent Effects
  • The Methoxy Group (-OCH₃): The methoxy group is a classic and powerful activating group and an ortho, para-director .[3] This is due to the resonance effect (+M effect), where the lone pairs on the oxygen atom donate electron density into the benzene ring. This donation enriches the electron density at the positions ortho (C4, C6) and para (C7) to the methoxy group, making them more nucleophilic and thus more attractive to incoming electrophiles.[4] While oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is dominant in directing the substitution.[5]

  • The Fused 1-Methyl-1H-benzo[d]imidazol-2(3H)-one Ring: This substituent's effect is more complex. It can be viewed as an N-acyl group fused to the ring.

    • Deactivating Influence: The carbonyl group (C=O) at the 2-position is strongly electron-withdrawing. Furthermore, the nitrogen atom at the 3-position has its lone pair delocalized into this carbonyl, forming an amide-like system. This entire fused ring system generally withdraws electron density from the attached benzene ring, acting as a deactivating group . Deactivating groups typically direct incoming electrophiles to the meta position relative to themselves.[6]

The Interplay of Directing Groups: A Predictive Model

When a ring bears both an activating and a deactivating group, the activating group's directing effect almost always dominates.[7] Therefore, the powerful ortho, para-directing influence of the methoxy group will be the primary determinant of regioselectivity.

The available positions for substitution on the benzene ring are C4, C6, and C7.

  • C4: Ortho to the methoxy group and meta to the fused ring junction.

  • C6: Ortho to the methoxy group and ortho to the fused ring junction.

  • C7: Para to the methoxy group and meta to the fused ring junction.

G

Stability of the Arenium Ion Intermediate

The regioselectivity can be definitively explained by examining the stability of the cationic intermediate (σ-complex or arenium ion) formed upon attack by the electrophile (E⁺).

  • Attack at C4 (ortho to -OCH₃): The positive charge can be delocalized onto the methoxy's oxygen atom, creating a highly stable resonance structure where all atoms (except hydrogen) have a full octet. This provides significant stabilization.

  • Attack at C6 (ortho to -OCH₃): Similar to C4, attack at C6 allows for delocalization of the positive charge onto the oxygen atom, leading to a highly stabilized intermediate. However, the C6 position is sterically hindered by the adjacent fused ring system, which may disfavor attack at this site compared to C4 and C7.

  • Attack at C7 (para to -OCH₃): Attack at the para position also allows for the delocalization of the positive charge onto the methoxy's oxygen, resulting in a highly stabilized intermediate. This position is generally less sterically hindered than the ortho positions.

Based on this analysis, electrophilic attack will be strongly favored at positions C4 and C7 . A mixture of products is expected, with the precise ratio depending on the steric bulk of the electrophile and the specific reaction conditions. Attack at C6 is considered less likely due to steric hindrance.

Arenium_Ion_Stabilization

Common Electrophilic Substitution Reactions: Predicted Outcomes

The following table summarizes the predicted outcomes for standard electrophilic aromatic substitution reactions.

Reaction TypeTypical ReagentsPredicted Major ProductsRationale & Key Considerations
Nitration Conc. HNO₃ / Conc. H₂SO₄4-Nitro and 7-Nitro derivativesThe nitronium ion (NO₂⁺) is a potent electrophile. The reaction requires careful temperature control to prevent over-reaction or degradation.
Halogenation Br₂ in Acetic Acid or CH₂Cl₂4-Bromo and 7-Bromo derivativesThe methoxy group is activating enough that a Lewis acid catalyst (e.g., FeBr₃) may not be necessary and could lead to side reactions.
Sulfonation Fuming H₂SO₄ (SO₃)4-Sulfonic acid and 7-Sulfonic acid derivativesThis reaction is typically reversible. The sulfonic acid group is very bulky, which might favor substitution at the less hindered C7 position.
Friedel-Crafts Acylation RCOCl / AlCl₃Likely No Reaction or Complex MixtureHighly Unfavorable. The nitrogen atoms in the imidazolone ring are Lewis basic and will complex with the AlCl₃ catalyst, deactivating the ring system and shutting down the reaction.[8]
Friedel-Crafts Alkylation R-Cl / AlCl₃Likely No Reaction or Complex MixtureHighly Unfavorable. Subject to the same catalyst poisoning issues as acylation. Additionally, the activated ring is prone to polyalkylation.[8]

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of halogenated and nitrated derivatives. As with any chemical procedure, all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Bromination of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
  • Causality: This protocol uses molecular bromine in a polar solvent (acetic acid). The highly activated nature of the substrate by the methoxy group allows for bromination without a Lewis acid catalyst, which could coordinate to the heterocyclic nitrogens and complicate the reaction. Acetic acid helps to polarize the Br-Br bond, facilitating the generation of the electrophile.

  • Methodology:

    • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in glacial acetic acid (20 mL/g of substrate).

    • Reagent Preparation: In a separate container, prepare a solution of bromine (1.1 eq) in glacial acetic acid (5 mL/g of bromine).

    • Addition: Cool the substrate solution to 0-5 °C in an ice bath. Add the bromine solution dropwise over 30 minutes. Maintain the temperature below 10 °C during the addition.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).

    • Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice-cold water (200 mL). A precipitate should form.

    • Neutralization & Workup: To neutralize excess bromine, add a saturated aqueous solution of sodium thiosulfate dropwise until the orange/brown color disappears. If the solution is acidic, neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

    • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to separate the 4-bromo and 7-bromo isomers.

Protocol: Nitration of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
  • Causality: This protocol uses a standard nitrating mixture (HNO₃/H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). Low temperature is critical to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Methodology:

    • Acid Mixture Preparation: In a 100 mL flask, carefully add concentrated sulfuric acid (15 mL) to an ice bath. Once cooled to 0 °C, slowly add concentrated nitric acid (5 mL) while stirring, ensuring the temperature does not exceed 10 °C.

    • Substrate Addition: In a separate flask, dissolve 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in a minimal amount of concentrated sulfuric acid (10 mL/g of substrate) at 0 °C.

    • Reaction: Add the substrate solution dropwise to the cold nitrating mixture over 30-45 minutes. The internal temperature must be maintained between 0 and 5 °C.

    • Stirring: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

    • Quenching: Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice (approx. 500 g) in a large beaker with vigorous stirring. A yellow precipitate is expected.

    • Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (test with pH paper).

    • Purification: Dry the crude product under vacuum. Separation of the 4-nitro and 7-nitro isomers will require careful column chromatography on silica gel.

Workflow

Conclusion

The electrophilic aromatic substitution of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is governed primarily by the strong activating and ortho, para-directing effect of the methoxy group. This leads to a predictable pattern of substitution, favoring the C4 and C7 positions. While common reactions like nitration and halogenation should proceed under controlled conditions, Friedel-Crafts reactions are expected to be unsuccessful due to catalyst poisoning by the basic nitrogen centers of the imidazolone ring. The protocols and theoretical framework provided herein serve as a valuable resource for scientists aiming to synthesize novel derivatives of this important heterocyclic scaffold, enabling further exploration in drug discovery and materials science.

References

  • Filo. (2025). Predict the outcome of electrophilic aromatic substitution of methoxybenz...
  • Wikipedia. Electrophilic aromatic directing groups.
  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.
  • Simson Pharma Limited. 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1-nitroso-1H-benzo[d]imidazole.
  • Simson Pharma Limited. ((S)-2-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one).
  • Cenmed Enterprises. 5-Nitro-1H-benzo[d]imidazol-2(3H)-one (C007B-245920).
  • Patel, M., et al. (2011). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PMC - NIH.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Wikipedia. Friedel–Crafts reaction.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • PubChem. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol.
  • BLDpharm. 5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid.
  • Rétey, J. (2000). Methylidene-imidazolone: a novel electrophile for substrate activation. PubMed.
  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Organic Chemistry Portal. Benzimidazolone synthesis.
  • Preprints.org. (2024). methyl-1Hbenzo[d]imidazol-2- yl)quinoline. ResearchGate.
  • Simson Pharma Limited. 5-methoxy-1-nitroso-1H-benzo[d]imidazole-2-thiol.
  • Pharmaffiliates. (1-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methanesulfinic Acid.
  • Research Journal of Pharmacy and Technology. Divers Pharmacological Significance of Imidazole Derivatives- A Review.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • ResearchGate. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES.
  • Izquierdo-García, J., et al. (2023). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
  • RSC Publishing. MeOTf-catalyzed Friedel–Crafts alkylation of benzoxazolones, benzothiazolones, indolinones and benzimidazolones with activated secondary alcohols. Organic & Biomolecular Chemistry.
  • Ouzidan, Y., et al. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Revues Scientifiques Marocaines.
  • Wikipedia. Electrophilic aromatic substitution.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Sigma-Aldrich. 5-Acetyl-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one.
  • ChemicalBook. 5-METHOXY-1H-BENZIMIDAZOLE-2-SULFONIC ACID.
  • The Organic Chemistry Tutor. (2019). introduction to regioselectivity in aromatic reactions. YouTube.
  • Pharmaffiliates. 2-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one.
  • Beilstein Journal of Organic Chemistry. (2020). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts.
  • RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
  • ResearchGate. (2005). Direct nitration of five membered heterocycles.

Sources

Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides an in-depth exploration of the potential biological targets of the novel compound, 5-methoxy-1-methyl-1H-ben...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential biological targets of the novel compound, 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. As a member of the benzimidazole class of heterocyclic aromatic compounds, its therapeutic potential is predicated on the well-established mechanisms of action of its chemical relatives. This document synthesizes current knowledge, proposes primary and secondary targets, and provides detailed experimental protocols for target validation.

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole core is a recurring motif in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its unique structural and electronic properties, such as its ability to engage in hydrogen bonding and hydrophobic interactions, make it a versatile scaffold for targeting a diverse range of biological macromolecules. While direct studies on 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one are limited, the extensive research on analogous compounds, particularly in the realms of anthelmintic and anticancer therapies, provides a robust framework for predicting its mechanism of action. The combination of the methoxy and benzimidazolone moieties in this specific compound suggests unique reactivity and binding potential, making it a person of interest for medicinal chemistry.[2]

Primary Putative Target: Tubulin and the Disruption of Microtubule Dynamics

The most extensively documented mechanism of action for benzimidazoles is the disruption of microtubule polymerization.[3][4] This is achieved through high-affinity binding to the protein β-tubulin, a subunit of microtubules.[4][5] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton in both eukaryotic parasites and cancer cells.[6][7]

Anthelmintic Activity

In parasitic helminths, functional microtubules are critical for maintaining cellular structure, motility, and intracellular transport, particularly for the absorption of essential nutrients like glucose.[6][8] By inhibiting microtubule formation, benzimidazoles effectively starve the parasite, leading to immobilization and death.[9][10] The selective toxicity of many benzimidazoles is attributed to their higher affinity for parasitic β-tubulin over the mammalian homologue.[11]

Anticancer Potential

The critical role of microtubules in cell division (mitosis) makes them a prime target for anticancer therapies. Disruption of microtubule dynamics by benzimidazoles leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[12] Several studies have demonstrated the potent anticancer effects of benzimidazoles like mebendazole against a variety of cancer cell lines, in some cases surpassing the efficacy of conventional chemotherapeutic agents.[12]

The proposed mechanism of action for 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one as a tubulin polymerization inhibitor is depicted in the following signaling pathway diagram.

G cluster_0 Cellular Environment cluster_1 Downstream Effects 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one β-tubulin β-tubulin 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one->β-tubulin Binds to Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits Disrupted Cytoskeleton Disrupted Cytoskeleton Microtubule Polymerization->Disrupted Cytoskeleton Microtubule Depolymerization Microtubule Depolymerization Impaired Glucose Uptake Impaired Glucose Uptake Disrupted Cytoskeleton->Impaired Glucose Uptake Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disrupted Cytoskeleton->Cell Cycle Arrest (G2/M) Parasite/Cell Death Parasite/Cell Death Impaired Glucose Uptake->Parasite/Cell Death Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Apoptosis->Parasite/Cell Death

Caption: Proposed mechanism of tubulin polymerization inhibition.

Secondary and Exploratory Targets

While tubulin is the most probable primary target, the benzimidazole scaffold has been associated with other biological activities that warrant investigation for 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one.

GABA-A Receptor Modulation

Certain benzimidazole derivatives have been shown to interact with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[1] While the structural features of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one differ from the studied GABA-A modulators, this remains a potential area for exploratory screening, particularly for neurological applications.

Inhibition of Metabolic Enzymes

Early research on benzimidazoles suggested the inhibition of parasitic metabolic enzymes such as fumarate reductase and malate dehydrogenase.[4] Although the primary mechanism is now widely accepted to be tubulin disruption, effects on cellular metabolism, especially in the context of cancer, cannot be entirely ruled out.[11]

Experimental Validation Protocols

To empirically determine the biological targets of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a series of well-defined experimental workflows are proposed.

Target Engagement and Biophysical Assays

The initial step is to confirm direct binding to the putative target, β-tubulin.

Workflow: Target Engagement Validation

G Compound Compound TSA TSA Compound->TSA SPR SPR Compound->SPR ITC ITC Compound->ITC Purified β-tubulin Purified β-tubulin Purified β-tubulin->TSA Purified β-tubulin->SPR Purified β-tubulin->ITC Thermal Shift Assay (TSA) Thermal Shift Assay (TSA) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd) Binding Affinity (Kd) Thermodynamic Parameters Thermodynamic Parameters TSA->Binding Affinity (Kd) SPR->Binding Affinity (Kd) ITC->Thermodynamic Parameters

Caption: Workflow for validating target engagement.

Protocol 1: Thermal Shift Assay (TSA)

  • Prepare a solution of purified β-tubulin (e.g., 2 µM) in a suitable buffer (e.g., PBS).

  • Add a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

  • Aliquot the protein-dye mixture into a 96-well PCR plate.

  • Add varying concentrations of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one to the wells. Include a DMSO control.

  • Seal the plate and perform a thermal melt experiment using a real-time PCR instrument, gradually increasing the temperature.

  • Monitor the fluorescence intensity. An increase in the melting temperature (Tm) in the presence of the compound indicates binding and stabilization of the protein.

In Vitro Functional Assays

Following confirmation of binding, the functional consequences of this interaction must be assessed.

Protocol 2: Tubulin Polymerization Assay

  • Prepare a solution of purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • Add varying concentrations of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one or a known inhibitor (e.g., colchicine) and a DMSO control.

  • Incubate the mixture at 37°C to induce polymerization.

  • Monitor the change in absorbance at 340 nm over time. Inhibition of polymerization will result in a lower absorbance reading compared to the control.

Cellular Assays for Anticancer Activity

To investigate the potential anticancer effects, a series of cell-based assays are essential.

Workflow: Cellular Anticancer Activity Assessment

G Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment Cell Viability Assay (MTT/XTT) Cell Viability Assay (MTT/XTT) Compound Treatment->Cell Viability Assay (MTT/XTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Compound Treatment->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) Compound Treatment->Apoptosis Assay (Annexin V/PI Staining) IC50 Determination IC50 Determination Cell Viability Assay (MTT/XTT)->IC50 Determination G2/M Arrest G2/M Arrest Cell Cycle Analysis (Flow Cytometry)->G2/M Arrest Induction of Apoptosis Induction of Apoptosis Apoptosis Assay (Annexin V/PI Staining)->Induction of Apoptosis

Caption: Workflow for assessing cellular anticancer effects.

Protocol 3: Cell Viability Assay (MTT)

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one for 24-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm. The results will be used to calculate the half-maximal inhibitory concentration (IC50).

Protocol 4: Cell Cycle Analysis

  • Treat cancer cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Harvest the cells, fix them in cold ethanol, and treat them with RNase.

  • Stain the cellular DNA with propidium iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison and interpretation.

AssayParameter MeasuredExpected Outcome for Active Compound
Thermal Shift Assay ΔTm (°C)Positive shift in melting temperature
Tubulin Polymerization IC50 (µM)Dose-dependent inhibition of polymerization
Cell Viability (MTT) IC50 (µM)Dose-dependent reduction in cell viability
Cell Cycle Analysis % of cells in G2/MAccumulation of cells in the G2/M phase
Apoptosis Assay % of apoptotic cellsIncrease in Annexin V positive cells

Conclusion

Based on the extensive evidence from the broader class of benzimidazole compounds, the primary biological target of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is hypothesized to be β-tubulin. This interaction is predicted to disrupt microtubule polymerization, leading to potent anthelmintic and anticancer activities. The experimental protocols outlined in this guide provide a clear and logical framework for the systematic validation of these putative targets and the elucidation of the compound's therapeutic potential. Further investigation into secondary targets, such as GABA-A receptors, may reveal novel pharmacological properties.

References

  • Vertex AI Search. (n.d.). Decoding Mebendazole: How it Fights Parasitic Worms.
  • Gupta, V., & Lui, F. (2023). Mebendazole. In StatPearls. StatPearls Publishing.
  • Vertex AI Search. (n.d.). Mebendazole USP: Clinical Profile and Industrial Applications.
  • National Center for Biotechnology Information. (n.d.). 5-methoxy-1H-benzimidazole. PubChem.
  • ChemShuttle. (n.d.). 5-methoxy-1H-benzo[d]imidazol-2(3H)-one.
  • ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
  • ISOM. (2024). Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol.
  • NHS. (n.d.). About mebendazole.
  • Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals.
  • Research Results in Pharmacology. (2025). Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[2][5][6]triazepine derivatives. Retrieved February 2, 2026, from

  • Pharmacology. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals.
  • Research Results in Pharmacology. (2025). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions.
  • Pediatric Oncall. (n.d.). Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • PMC - NIH. (n.d.). A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS.
  • Le, J. (2023). Albendazole. In StatPearls. StatPearls Publishing.
  • Insights in Biology and Medicine. (2022). Anthelmintic agents: vermicide and vermifuge.
  • Wikipedia. (n.d.). Albendazole.
  • Patsnap Synapse. (2024). What is the mechanism of Albendazole?.
  • YouTube. (2025). How does Albendazole Work?.
  • SciSpace. (n.d.). Modes of Action of Anthelmintic Drugs.
  • EvitaChem. (n.d.). Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914).
  • National Center for Biotechnology Information. (n.d.). 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. PubChem.

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the N-methylation of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one

Abstract This document provides a comprehensive, step-by-step protocol for the N-methylation of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one. N-alkylation of benzimidazole derivatives is a crucial transformation in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the N-methylation of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one. N-alkylation of benzimidazole derivatives is a crucial transformation in medicinal chemistry, as the substituent on the nitrogen atom can significantly influence the compound's biological activity.[1] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It details a reliable method using sodium hydride as a base and methyl iodide as the methylating agent in a polar aprotic solvent. The causality behind each procedural step is explained to provide a deeper understanding of the reaction dynamics.

Introduction and Reaction Principle

The benzimidazolone scaffold is a privileged structure in drug discovery, appearing in a wide range of pharmacologically active compounds. The methylation of the nitrogen atom in 5-methoxy-1H-benzo[d]imidazol-2(3H)-one can lead to derivatives with altered pharmacokinetic and pharmacodynamic properties.[2][3]

The core of this protocol is a nucleophilic substitution reaction (SN2). The reaction proceeds in two main stages:

  • Deprotonation: The weakly acidic N-H proton of the benzimidazolone ring is abstracted by a strong, non-nucleophilic base, sodium hydride (NaH).[4][5][6] This generates a highly nucleophilic sodium salt of the starting material.

  • Methylation: The resulting anion acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (MeI). This forms the N-C bond and displaces the iodide ion, yielding the desired N-methylated product.[7]

Reaction Scheme:

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (mmol)Mass/VolumeSupplierNotes
5-methoxy-1H-benzo[d]imidazol-2(3H)-oneC₈H₈N₂O₂164.16-1.0164 mge.g., Sigma-AldrichStarting Material
Sodium Hydride (60% dispersion in mineral oil)NaH24.0060% w/w1.248 mge.g., Acros OrganicsStrong base, water-reactive
Methyl IodideCH₃I141.94-1.50.094 mL (213 mg)e.g., Alfa AesarAlkylating agent, toxic
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09--10 mLe.g., Fisher ChemicalReaction Solvent
Hexanes (anhydrous)C₆H₁₄---~10 mLVWR ChemicalsFor washing NaH
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--As neededVWR ChemicalsFor TLC and chromatography
Deionized WaterH₂O18.02--As needed-For work-up
Brine (Saturated NaCl solution)NaCl(aq)-Sat.-As neededLab PreparedFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04--As neededEMD MilliporeDrying agent
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line with manifold)

  • Syringes and needles

  • Septa

  • Ice bath

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Column chromatography setup (silica gel)

Experimental Protocol

Reaction Setup and Execution

Rationale: This procedure must be conducted under an inert atmosphere (nitrogen or argon) because sodium hydride reacts violently with water and can ignite in moist air.[8][9] Anhydrous solvents are critical to prevent quenching the base and to ensure the reaction proceeds to completion.

  • Prepare the Reaction Vessel: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas and seal with a rubber septum.

  • Wash the Sodium Hydride: In a separate, dry vial under an inert atmosphere, weigh 48 mg (1.2 mmol) of the 60% NaH dispersion. Add ~5 mL of anhydrous hexanes to wash away the mineral oil.[8][10] Allow the grey NaH powder to settle, then carefully remove the hexane supernatant with a syringe. Repeat this washing step once more.

  • Add Reagents: To the flame-dried flask, add the washed sodium hydride. Then, via syringe, add 5 mL of anhydrous DMF.

  • Deprotonation: In a separate vial, dissolve 164 mg (1.0 mmol) of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one in 5 mL of anhydrous DMF. Slowly add this solution to the stirred NaH suspension at 0 °C (ice bath) using a syringe.

    • Causality: Adding the substrate solution slowly at a low temperature helps to control the exothermic reaction and the rate of hydrogen gas evolution. Vigorous bubbling (H₂ gas) should be observed.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes. The reaction mixture should become a clearer, homogeneous solution as the sodium salt of the benzimidazolone forms.

  • Addition of Methylating Agent: Cool the reaction mixture back down to 0 °C in an ice bath. Add 0.094 mL (1.5 mmol) of methyl iodide dropwise via syringe.

    • Causality: Methyl iodide is a highly reactive and volatile electrophile.[7][11] Adding it at 0 °C helps to manage the exothermic nature of the SN2 reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[12][13][14]

    • TLC Procedure: Take a small aliquot from the reaction mixture with a capillary tube.[13] Spot it on a TLC plate alongside a spot of the starting material. Develop the plate using a solvent system such as 50:50 Hexanes:Ethyl Acetate. The product should appear as a new, less polar spot (higher Rf value) than the starting material. The reaction is complete when the starting material spot has disappeared.[13]

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 10 mL of deionized water dropwise to quench any unreacted sodium hydride.

    • Safety: This step is highly exothermic and will produce hydrogen gas. Perform this in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake vigorously and allow the layers to separate.

  • Washing: Collect the organic layer. Wash the organic layer sequentially with 50 mL of water and then 50 mL of brine.

    • Causality: The water wash removes residual DMF and inorganic salts (NaI). The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[15] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure N-methylated product.

Characterization

The identity and purity of the final product, 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see a new singlet peak around 3.3-3.5 ppm corresponding to the N-CH₃ protons. The N-H proton signal from the starting material should be absent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A new peak for the N-CH₃ carbon should appear around 28-30 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₉H₁₀N₂O₂, MW = 178.19 g/mol ).

  • Melting Point: The purified product should have a sharp melting point, which can be compared to literature values if available.

Visual Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Flame-dry flask under N2 wash_nah 2. Wash NaH with hexanes deprotonation 3. Add NaH and DMF to flask 4. Add Substrate at 0°C (Deprotonation) wash_nah->deprotonation methylation 5. Add CH3I at 0°C (Methylation) deprotonation->methylation monitor 6. Stir at RT Monitor by TLC methylation->monitor quench 7. Quench with H2O monitor->quench extract 8. Extract with EtOAc quench->extract purify 9. Column Chromatography extract->purify final_product 10. Characterize Product (NMR, MS) purify->final_product

Caption: Workflow for N-methylation of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one.

Reaction Mechanism

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack SM Benzimidazolone (N-H) Anion Benzimidazolone Anion (N⁻) SM->Anion Deprotonation Base NaH H2 H₂ (gas) Anion2 Benzimidazolone Anion (N⁻) Product N-Methylated Product Anion2->Product Nucleophilic Attack MeI CH₃-I Iodide I⁻

Caption: Simplified mechanism showing deprotonation followed by SN2 methylation.

Safety and Troubleshooting

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite spontaneously in air, especially if finely divided.[8][9] Handle only under an inert atmosphere. Quench slowly and carefully.

  • Methyl Iodide (CH₃I): Toxic, volatile, and a suspected carcinogen.[11] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Note that NaH and DMF can undergo a hazardous runaway decomposition reaction at elevated temperatures (onset can be as low as 40 °C).[16][17][18] It is crucial to maintain temperature control, especially during the initial deprotonation step.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Reaction does not start (no H₂ evolution) Inactive NaH (oxidized); Wet solvent/glassware.Use a fresh bottle of NaH. Ensure all glassware is rigorously dried and solvents are anhydrous.
Low Yield Incomplete deprotonation; Insufficient reaction time.Allow more time for deprotonation (Step 5). Extend the overall reaction time and monitor carefully by TLC.
Multiple Products on TLC O-methylation side product; Di-alkylation.Ensure slow, controlled addition of methyl iodide at 0 °C. Use of a stronger base or different solvent might be needed if O-alkylation persists.
Difficulty in Purification Product co-elutes with impurities.Adjust the polarity of the eluent for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).

References

  • Zaczyńska, E., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. Retrieved from [Link]

  • Reddy, K. K., & Rao, N. V. S. (1968). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Indian Academy of Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium hydride. PubChem. Retrieved from [Link]

  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC analysis of the methylation reaction product. Retrieved from [Link]

  • Digital CSIC. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Retrieved from [Link]

  • Ye, Z., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PMC. Retrieved from [Link]

  • Semantic Scholar. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Retrieved from [Link]

  • Barciszewska, M. Z., et al. (2007). TLC-based detection of methylated cytosine: application to aging epigenetics. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • Reddit. (2020). Methylation using iodomethane. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Sodium hydride. Retrieved from [Link]

  • Thieme. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates. Retrieved from [Link]

  • YouTube. (2025). How can TLC monitor the progress of a chemical reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). A rapid method of N-alkylation of amines. Retrieved from [Link]

Sources

Application

Application Note: A Validated RP-HPLC Method for Purity Analysis of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Introduction 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a substituted benzimidazole derivative. The benzimidazole ring is a crucial pharmacophore in medicinal chemistry, and its derivatives are integral to the d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a substituted benzimidazole derivative. The benzimidazole ring is a crucial pharmacophore in medicinal chemistry, and its derivatives are integral to the development of various therapeutic agents. Given its potential role as a pharmaceutical intermediate or active ingredient, ensuring the purity of this compound is of paramount importance for safety, efficacy, and regulatory compliance.

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of purity for 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. The method is designed to be specific, accurate, and precise, making it suitable for quality control laboratories in research and manufacturing environments.

Principle of the Method

The method leverages the principles of reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[1] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[2][3] The analyte, 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, and its potential impurities are introduced into the system. Their separation is achieved by their differential partitioning between the stationary phase and the mobile phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and will thus elute later. A gradient elution, where the organic content of the mobile phase is gradually increased, is employed to ensure efficient elution of all components and a reasonable run time.[4]

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ammonium Acetate (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

    • 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one Reference Standard (Characterized, >99.5% purity)

    • Test samples of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one.

Rationale for Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. The choices for this method are grounded in the physicochemical properties of the analyte and general principles of chromatography.

  • Stationary Phase (Column): A C18 column is selected as it is the most common and versatile reverse-phase packing, suitable for a wide range of moderately polar to non-polar compounds like benzimidazole derivatives.[2][5] The alkyl chains provide the necessary hydrophobic interactions for retention.

  • Mobile Phase: A mixture of aqueous buffer and organic solvent is used.

    • Aqueous Phase (A): 10mM Ammonium Acetate in water. The buffer is used to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and any acidic or basic impurities, thereby ensuring stable retention times.

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength in reverse-phase systems.

  • Detection Wavelength: Benzimidazole derivatives typically exhibit strong UV absorbance. Based on published data for similar structures, a primary detection wavelength of 285 nm is selected to ensure high sensitivity for the main component and related impurities.[6][7] A PDA detector is recommended to monitor peak purity across a wider spectral range.

  • Gradient Elution: A gradient is necessary to elute any potential impurities that may have significantly different polarities from the main peak, ensuring they are cleared from the column within a practical timeframe.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 285 nm
Gradient Program Time (min)
0
20
25
26
30
Solution Preparation
  • Diluent: A mixture of Water and Acetonitrile (50:50 v/v) is used as the diluent for both standard and sample preparations.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for the accurate detection of impurities.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing System Suitability Testing (SST). The objective is to ensure the system is operating as intended.[8]

Procedure: Inject the Standard Solution (0.1 mg/mL) five times consecutively.

Acceptance Criteria: The following criteria, based on United States Pharmacopeia (USP) guidelines, must be met.[9]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
Repeatability (%RSD) ≤ 2.0% for peak areaDemonstrates the precision of the injector and detector.[9]

Method Validation Protocol

The analytical method must be validated to demonstrate that it is suitable for its intended purpose.[10][11] The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][12]

Method_Validation MV Method Validation (ICH Q2(R1)) Specificity Specificity MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision LOD_LOQ LOD & LOQ MV->LOD_LOQ Robustness Robustness MV->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the diluent, a standard solution, and a sample solution. Stress the sample under acidic, basic, oxidative, and thermal conditions to generate degradation products.

  • Acceptance Criteria: The main peak should be free from any co-eluting peaks, as determined by a PDA detector's peak purity analysis. The diluent should show no interfering peaks at the retention time of the analyte.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., 0.005 to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by recovery studies.

  • Protocol: Spike a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration), each in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six separate preparations of the sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the purity results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be determined with acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition.

  • Acceptance Criteria: System suitability parameters must still be met, and the purity results should not be significantly affected by the changes.

Experimental Workflow and Data Analysis

HPLC_Workflow Prep Sample & Standard Preparation SST System Suitability Test (SST) Prep->SST Sequence Run Analytical Sequence SST->Sequence If SST Passes Integration Chromatogram Integration Sequence->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test as described in Section 4.

  • If SST passes, inject the diluent (as a blank), followed by the sample solutions.

  • Process the resulting chromatograms using appropriate data acquisition software.

Calculation of Purity

The purity of the sample is calculated using the area normalization method. This assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The described RP-HPLC method provides a reliable and robust tool for determining the purity of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. The method is specific, linear, accurate, and precise over the specified range. It meets all the criteria for a validated analytical procedure according to ICH guidelines and is suitable for routine use in quality control environments to ensure the identity and quality of the compound.

References

  • CookeChem. (n.d.). 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one, 95%, 2080-75-3.
  • ChemScene. (n.d.). 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one.
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(5), 655-661. Available at: [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography.
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Method

Structural Elucidation of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one using Fourier-Transform Infrared (FT-IR) Spectroscopy

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide to the analysis of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a key heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry, using Fourier-Transform Infrared (FT-IR) spectroscopy. We detail field-proven protocols for sample preparation, including the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) methods, and offer an in-depth interpretation of the resulting vibrational spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for structural confirmation and quality control of benzimidazolone derivatives.

Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Drug Scaffolds

Benzimidazole and its derivatives are cornerstone structures in modern drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1] The specific compound, 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, incorporates key functional groups—a cyclic amide (lactam), an N-methyl substituent, and a methoxy group on the benzene ring—that dictate its chemical behavior and potential biological interactions.

The precise confirmation of such a molecular structure is a critical step in the synthesis and drug development pipeline. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly reliable analytical technique for this purpose. By probing the vibrational modes of a molecule's chemical bonds, FT-IR provides a unique "fingerprint," allowing for the unambiguous identification of its functional groups. This application note provides a detailed framework for the successful FT-IR analysis of this target compound, grounded in the principles of vibrational spectroscopy and best laboratory practices.

Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule are not static; they are in constant motion, vibrating at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes, causing a transition to a higher vibrational state. An FT-IR spectrometer measures this absorption of energy as a function of frequency (typically expressed in wavenumbers, cm⁻¹).

The key to FT-IR's utility in structural elucidation lies in the fact that specific types of bonds and functional groups have characteristic absorption frequencies. For example:

  • Carbonyl (C=O) groups typically show a strong, sharp absorption band in the 1650-1750 cm⁻¹ region.

  • Carbon-Hydrogen (C-H) bonds exhibit stretching vibrations in the 2800-3300 cm⁻¹ range.

  • Carbon-Oxygen (C-O) single bonds are often found in the 1000-1300 cm⁻¹ "fingerprint" region.

By analyzing the positions, intensities, and shapes of the absorption bands in an FT-IR spectrum, one can deduce the presence or absence of key functional groups, thereby confirming the molecular structure of the analyte.

Experimental Design: Instrumentation and Sample Preparation

The success of FT-IR analysis is fundamentally dependent on proper sample preparation.[2] For a solid compound like 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, two primary methods are recommended: the traditional Potassium Bromide (KBr) pellet technique and the more modern Attenuated Total Reflectance (ATR) technique.

3.1. Required Instrumentation and Materials

  • Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer, Bruker).[3]

  • For KBr Protocol: Agate mortar and pestle, KBr pellet press die set, hydraulic press, vacuum pump (optional).[4]

  • For ATR Protocol: FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Reagents:

    • Sample: 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (high purity).

    • Matrix (for KBr): Spectroscopic grade Potassium Bromide (KBr), thoroughly dried to prevent moisture contamination.[5]

3.2. Experimental Workflow Overview

The following diagram outlines the logical flow for both the KBr and ATR sample preparation and analysis protocols.

G cluster_0 Protocol Selection cluster_1 KBr Sample Preparation cluster_2 ATR Sample Preparation cluster_3 FT-IR Analysis KBr KBr Pellet Method Grind 1. Grind 1-2 mg Sample + 100-200 mg KBr KBr->Grind ATR ATR Method Clean 1. Clean ATR Crystal ATR->Clean Press 2. Press Mixture in Die Set Grind->Press Pellet 3. Form Transparent Pellet Press->Pellet Load Load Sample into Spectrometer Pellet->Load BG Collect Background Spectrum (Air or Empty ATR) Pellet->BG Place 2. Place Sample on Crystal Clean->Place ApplyP 3. Apply Pressure Place->ApplyP ApplyP->Load ApplyP->BG Scan Collect Sample Spectrum (4000-400 cm⁻¹) BG->Scan Process Process Data (Baseline Correction, Normalization) Scan->Process

Caption: Workflow for KBr and ATR FT-IR analysis.

Detailed Experimental Protocols

4.1. Protocol 1: The KBr Pellet Transmission Method

This method relies on dispersing the solid sample within an infrared-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[5] This allows the IR beam to pass through the sample for a transmission measurement.[6]

  • Causality: The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation, which minimizes light scattering and produces a high-quality spectrum.[7] KBr is used because it is transparent to IR radiation and has a plastic character that allows it to form a clear pellet under pressure.[5]

Step-by-Step Procedure:

  • Preparation: Place approximately 100-200 mg of spectroscopic grade KBr powder into an agate mortar. Heat in an oven to ensure it is completely dry, as water has strong IR absorption bands that can interfere with the spectrum.

  • Mixing: Add 1-2 mg of the 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one sample to the mortar.[2]

  • Grinding: Gently grind the sample and KBr together with the pestle for several minutes until the mixture is a fine, homogeneous powder.[2][7]

  • Pellet Formation: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.[8]

  • Data Acquisition: First, run a background spectrum with an empty sample holder. Then, run the analysis on the sample pellet over the range of 4000-400 cm⁻¹.

4.2. Protocol 2: The Attenuated Total Reflectance (ATR) Method

ATR is a modern sampling technique that simplifies FT-IR analysis significantly. It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[9]

  • Causality: This method requires minimal to no sample preparation, making it fast and efficient.[10] Good contact between the sample and the high-refractive-index ATR crystal is critical for achieving a strong signal, which is why pressure is applied.[2]

Step-by-Step Procedure:

  • Preparation: Ensure the surface of the ATR crystal is clean. This can be done by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry wipe.

  • Background Scan: With the clean, empty ATR crystal in place, perform a background scan. This is crucial to subtract any atmospheric or crystal-related absorption bands.

  • Sample Application: Place a small amount of the solid 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one powder directly onto the center of the ATR crystal.[2]

  • Pressure Application: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good, uniform contact.[2]

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: After the measurement, release the pressure, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.

Data Interpretation and Structural Assignment

The FT-IR spectrum of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one should display characteristic absorption bands corresponding to its constituent functional groups. The interpretation involves assigning these bands to specific molecular vibrations.[11][12]

G mol

Caption: Structure of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one.

5.1. Expected Vibrational Frequencies

The following table summarizes the expected key absorption bands and their assignments. These assignments are based on established group frequency correlations and data from structurally similar benzimidazole compounds.[13][14]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentCorresponding Functional Group
~3100-3000Medium-WeakC-H StretchAromatic C-H
~2980-2940Medium-WeakC-H StretchN-CH₃ (Methyl)
~2840WeakC-H StretchO-CH₃ (Methoxy)
~1720-1700 Strong, Sharp C=O Stretch Urea/Amide Carbonyl
~1620, ~1590, ~1500MediumC=C StretchAromatic Ring
~1480MediumC-N StretchImidazole Ring
~1280StrongC-O Stretch (Asymmetric)Aryl Ether (Methoxy)
~1030MediumC-O Stretch (Symmetric)Aryl Ether (Methoxy)
~850-800StrongC-H Out-of-Plane BendSubstituted Benzene Ring

5.2. Analysis of Key Spectral Features

  • The Carbonyl (C=O) Stretch: The most prominent and diagnostic peak is expected to be the strong, sharp absorption from the carbonyl group of the cyclic urea moiety, appearing around 1716-1720 cm⁻¹.[14][15] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C-H Stretching Region (3100-2800 cm⁻¹): This region will contain multiple peaks. The absorptions above 3000 cm⁻¹ are characteristic of the aromatic C-H stretches. The peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the N-methyl and O-methyl groups.

  • Aromatic and Imidazole Ring Vibrations: The absorptions in the 1620-1480 cm⁻¹ region are due to the stretching vibrations of the C=C bonds in the benzene ring and the C=N/C-N bonds within the imidazole part of the structure.[13]

  • The Methoxy C-O Stretch: A strong band around 1280 cm⁻¹ is a key indicator of the asymmetric C-O stretching of the aryl ether (methoxy group).[13] A corresponding symmetric stretch often appears near 1030 cm⁻¹.

Validation and Trustworthiness in Analysis

To ensure the integrity of the results, several validation steps are essential.

  • System Suitability: Before analysis, ensure the spectrometer is performing correctly. This often involves running a standard sample (e.g., a polystyrene film) to verify the accuracy of the wavenumber scale.

  • Baseline Correction: The baseline of the final spectrum should be flat. If it is sloped or curved, a baseline correction should be applied using the instrument's software. This corrects for issues like light scattering from poorly prepared KBr pellets.

  • Moisture Contamination Check (KBr Method): The presence of broad absorption bands around 3400 cm⁻¹ (O-H stretch) and a weaker one near 1640 cm⁻¹ indicates water contamination in the KBr.[5] If present, the KBr should be dried and a new pellet prepared.

  • Reproducibility: For critical applications, the analysis should be repeated to ensure the spectrum is reproducible.

  • Comparison with Theoretical Data: For ultimate confidence, the experimental spectrum can be compared with a theoretically calculated spectrum obtained from Density Functional Theory (DFT) computations.[11][16] This allows for a detailed, one-to-one assignment of vibrational modes.[12]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. Both the KBr pellet and ATR methods can yield high-quality, interpretable spectra, though the ATR technique offers superior speed and simplicity. By carefully assigning the characteristic absorption bands for the carbonyl, methoxy, N-methyl, and aromatic ring functionalities, researchers can rapidly confirm the identity and purity of their synthesized compound, ensuring confidence in subsequent stages of research and development.

References

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  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Theoretically calculated FTIR spectrum blue line and experimental infrared spectrum of 21HBMBA. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (n.d.). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. Retrieved February 2, 2026, from [Link]

  • IUCr Journals. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved February 2, 2026, from [Link]

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  • ResearchGate. (n.d.). (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) -. Retrieved February 2, 2026, from https://www.researchgate.net/publication/318854345_Experimental_FT-IR_13C1H-NMR_and_DFT_B3LYP_B3PW91_Studies_of_3-n-Propyl-4-2-4-Methoxybenzoxy-3-methoxy_benzylidenamino-45-dihydro-1H-124-triazol-5-ones
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Application

Application Notes and Protocols: In Vitro Anticancer Evaluation of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one on A549 Human Lung Carcinoma Cells

Introduction: Targeting Lung Cancer with Novel Benzimidazolone Scaffolds Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent form.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Lung Cancer with Novel Benzimidazolone Scaffolds

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent form.[1] The adenocarcinomic human alveolar basal epithelial cell line, A549, serves as a well-established and widely utilized in vitro model for NSCLC research.[2][3] These cells exhibit key characteristics of type II pulmonary epithelial cells and are instrumental in the preliminary screening and mechanistic evaluation of novel therapeutic candidates.[1][2]

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[4] These compounds are known to exert their anticancer effects through diverse mechanisms such as the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[4] This document outlines a comprehensive suite of protocols to meticulously evaluate the in vitro anticancer properties of a specific benzimidazolone derivative, 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, against the A549 cell line.

While direct anticancer studies on this particular molecule are not extensively reported, related benzimidazole analogs have shown significant activity against A549 cells, often through inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5][6] Therefore, the following protocols are designed not only to quantify the cytotoxic effects of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one but also to probe its potential mechanism of action, providing a robust framework for its preclinical assessment.

Experimental Rationale and Workflow

The evaluation of a novel anticancer compound necessitates a multi-faceted approach. We begin with a broad assessment of cytotoxicity to determine the effective concentration range. This is followed by more detailed assays to elucidate the cellular mechanisms underlying its activity. The overall workflow is designed to be logical and efficient, with each step providing critical information that informs the next.

Figure 1: A streamlined workflow for the comprehensive in vitro evaluation of the anticancer activity of the test compound on A549 cells.

Protocols

A549 Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are paramount for reproducible and reliable experimental outcomes. The following protocol ensures the maintenance of A549 cells in their optimal growth conditions.

Materials:

  • A549 cell line (ATCC® CCL-185™)

  • F-12K Medium (Kaighn's Modification of Ham's F-12 Medium)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing F-12K medium with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin solution.[7]

  • Cell Thawing and Seeding: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 70-80% confluency, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and re-seed into new T-75 flasks at a ratio of 1:3 to 1:5.

Determination of Cytotoxicity by MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • A549 cells in complete growth medium

  • 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one in complete growth medium. The final DMSO concentration should not exceed 0.5% (v/v).

  • Replace the medium in the wells with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Percentage Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.[8]

Hypothetical Data Summary:

Concentration (µM)% Cell Viability (48h) ± SD
0 (Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 3.9
1051.2 ± 4.2
2528.7 ± 3.1
5015.4 ± 2.5
IC50 ~10 µM
Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/PI dual staining assay is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

Materials:

  • A549 cells

  • 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Hypothetical Data Summary:

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control95.22.12.7
Compound (IC50)48.535.815.7
Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many anticancer agents, particularly those targeting microtubules, induce cell cycle arrest. This assay uses PI to stain cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • A549 cells

  • 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat A549 cells in 6-well plates with the IC50 concentration of the test compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Hypothetical Data Summary:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control60.525.314.2
Compound (IC50)25.110.764.2
Mechanistic Investigation by Western Blotting

Rationale: To further explore the molecular mechanisms of apoptosis and cell cycle arrest, Western blotting is used to detect changes in the expression levels of key regulatory proteins.

Materials:

  • Treated and untreated A549 cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Cyclin B1, anti-Cdk1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. β-actin is used as a loading control to ensure equal protein loading.

Hypothetical Signaling Pathway:

Hypothesized Signaling Pathway Compound 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Bcl-2 (anti-apoptotic) expression Apoptosis->Bcl2 Downregulation Bax Bax (pro-apoptotic) expression Apoptosis->Bax Up-regulation Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Figure 2: Hypothesized mechanism of action for the test compound in A549 cells, leading to apoptosis via microtubule disruption and G2/M arrest.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of the anticancer potential of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one against A549 lung cancer cells. The systematic progression from general cytotoxicity to specific mechanistic assays will yield a comprehensive understanding of the compound's efficacy and mode of action. Positive and significant results from these assays would warrant further investigation, including in vivo studies using xenograft models, to validate its therapeutic potential for the treatment of non-small cell lung cancer.

References

  • National Center for Biotechnology Information. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Retrieved from [Link]

  • Wikipedia. (2023). A549 cell. Retrieved from [Link]

  • MDPI. (2022). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. Retrieved from [Link]

  • Pharmacognosy Journal. (2020). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Retrieved from [Link]

  • JAGANNATH UNIVERSITY. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Retrieved from [Link]

  • REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Regulation of angiogenic factors by the PI3K/Akt pathway in A549 lung cancer cells under hypoxic conditions. Retrieved from [Link]

  • Culture Collections. (n.d.). Cell line profile: A549. Retrieved from [Link]

Sources

Method

application of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one in medicinal chemistry

Initiating Literature Review I've started with a broad literature search to understand the compound's medicinal chemistry applications. I'm focusing on its synthesis, biological activities, and mechanism of action.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I've started with a broad literature search to understand the compound's medicinal chemistry applications. I'm focusing on its synthesis, biological activities, and mechanism of action. The goal is a comprehensive overview of existing research before diving into specific protocols for synthesis and biological evaluation.

Defining Search Criteria

I am now fine-tuning my search criteria to focus specifically on 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. I will look for synthesis protocols, biological activities, and mechanism-of-action data. I'm also expanding the search to include related benzimidazolone derivatives for comparative analysis, especially those relevant to known therapeutic targets. I'm prioritizing authoritative sources for reliability.

Planning Application Note Structure

I'm now structuring the application note. I plan to introduce the benzimidazolone scaffold, then delve into the specific compound. Protocols for synthesis, purification, and biological evaluation are next, with step-by-step explanations and diagrams. Finally, I will integrate all data and cite sources meticulously, with a full reference list.

Application

Application Notes and Protocols: The Strategic Use of Benzimidazole Intermediates in the Synthesis of Proton Pump Inhibitors

Introduction: The Central Role of the Benzimidazole Core in Gastric Acid Suppression Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, offering profound a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Benzimidazole Core in Gastric Acid Suppression

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, offering profound and sustained inhibition of gastric acid secretion.[1][2] This class of drugs, which includes blockbuster medications like omeprazole and its S-enantiomer esomeprazole, has fundamentally changed the treatment landscape for peptic ulcers and gastroesophageal reflux disease (GERD).[3] The pharmacological activity of these drugs stems from their unique molecular architecture: a substituted benzimidazole ring system linked to a pyridine moiety via a methylsulfinyl bridge.[1][4]

These molecules are sophisticated prodrugs.[5] Upon administration, they accumulate in the highly acidic secretory canaliculi of gastric parietal cells. This acidic environment catalyzes their conversion into a reactive tetracyclic sulfenamide intermediate.[6][7] This activated species then forms an irreversible disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme, the proton pump, effectively shutting down acid production.[4][5]

The synthesis of these complex molecules is a topic of significant interest in medicinal and process chemistry. While various synthetic routes exist, a convergent and industrially scalable strategy involves the coupling of a benzimidazole core with a functionalized pyridine. A pivotal intermediate in this process is the thioether, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole , also known in the literature as Ufiprazole or Pyrmetazole.[8] This guide details the synthesis of this key thioether and its subsequent controlled oxidation to yield both racemic omeprazole and the enantiomerically pure esomeprazole, providing researchers and drug development professionals with a comprehensive technical overview and actionable laboratory protocols. The starting material specified, 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one , would first require conversion to a suitable precursor, such as 5-methoxy-2-mercaptobenzimidazole, to enter the primary synthetic pathway described herein.

The Convergent Synthetic Strategy: A Two-Stage Approach

The industrial synthesis of omeprazole and its analogues is elegantly designed around a two-stage process. This approach maximizes efficiency and allows for precise control over the introduction of the chiral sulfoxide center, which is critical for producing enantiomerically pure drugs like esomeprazole.

  • Stage 1: Thioether Formation (Nucleophilic Substitution): This stage involves the construction of the core molecular backbone. A nucleophilic thiol from a benzimidazole precursor displaces a leaving group (typically a chloride) on a substituted chloromethylpyridine. This reaction forms the stable thioether linkage, yielding the key intermediate Ufiprazole.[8][9][10]

  • Stage 2: Controlled Oxidation: This is the most critical and delicate step of the synthesis. The thioether is selectively oxidized to a sulfoxide. The challenge lies in preventing over-oxidation to the corresponding sulfone, a common impurity that lacks therapeutic activity.[11][12] Furthermore, for the synthesis of esomeprazole, this oxidation must be performed asymmetrically to favor the formation of the desired (S)-enantiomer with high enantiomeric excess (ee).[13]

G cluster_0 Stage 1: Thioether Synthesis cluster_1 Stage 2: Oxidation A 5-Methoxy-2-mercaptobenzimidazole C Thioether Intermediate (Ufiprazole/Pyrmetazole) A->C B 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl B->C E Final PPI Product (Omeprazole/Esomeprazole) C->E Controlled Oxidation D Oxidizing Agent (e.g., m-CPBA, H₂O₂) D->E

Overall workflow for the synthesis of benzimidazole-based PPIs.

Experimental Protocols: From Precursors to Active Pharmaceutical Ingredient

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Thioether Intermediate (Ufiprazole)

This protocol details the nucleophilic substitution reaction to form the thioether backbone.[9]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (denatured)

  • Deionized Water

Procedure:

  • Prepare Benzimidazole Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Mercapto-5-methoxybenzimidazole (1.0 eq) in a mixture of ethanol and water. Add a solution of sodium hydroxide (2.2 eq) and stir until a clear solution is obtained. Cool the mixture to 15°C in an ice bath.

  • Prepare Pyridine Solution: In a separate beaker, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.05 eq) in deionized water.

  • Coupling Reaction: Slowly add the aqueous pyridine solution to the cooled benzimidazole solution over 30 minutes, ensuring the temperature does not exceed 25°C.

  • Reaction Incubation: After the addition is complete, allow the reaction mixture to warm to 30°C and maintain this temperature with stirring for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Precipitation and Isolation: Once the reaction is complete, cool the mixture to 10°C. Add 5 volumes of cold deionized water to precipitate the product.

  • Aging and Filtration: Stir the resulting slurry for 12 hours at 10°C to ensure complete precipitation. Collect the white solid product by suction filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum at 50°C to a constant weight.

Expected Outcome: A white to off-white crystalline solid, 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole, with an expected yield of 90-95%.

Protocol 2: Oxidation to Omeprazole and Esomeprazole

This section is divided into two distinct methods for the critical oxidation step.

A. Synthesis of Omeprazole (Racemic) using Hydrogen Peroxide

This method employs a catalyzed hydrogen peroxide oxidation, a common and effective industrial process.[11][14]

Materials:

  • Thioether Intermediate (from Protocol 1)

  • Methanol or Ethanol

  • Sodium Molybdate (catalyst)

  • Hydrogen Peroxide (35% w/w)

  • Sodium Thiosulfate (for quenching)

  • Sodium Hydroxide solution (10%)

Procedure:

  • Dissolution: Dissolve the thioether intermediate (1.0 eq) in methanol in a jacketed reaction vessel. Stir for 15 minutes to ensure complete dissolution.

  • Catalyst Addition: Cool the solution to 5-10°C. Add a solution of sodium molybdate (approx. 0.02 eq) in water dropwise.

  • Oxidation: Slowly add hydrogen peroxide (1.1 eq) to the reaction mixture, maintaining the temperature strictly between 5°C and 10°C. The reaction is exothermic and requires careful control.

  • Reaction Monitoring: Maintain the reaction at 5-10°C for 5-6 hours. Monitor the disappearance of the thioether starting material by HPLC.

  • Quenching: Upon completion, quench the excess peroxide by adding an aqueous solution of sodium thiosulfate.

  • pH Adjustment and Precipitation: Adjust the pH of the mixture to approximately 9-10 using a 10% NaOH solution to precipitate the omeprazole.

  • Isolation and Purification: Filter the crude product, wash with a chilled mixture of methanol and water, and dry. The crude omeprazole can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

B. Asymmetric Synthesis of Esomeprazole ((S)-Omeprazole)

This advanced protocol uses an iron-based chiral catalyst to achieve high enantioselectivity, a method suitable for kilogram-scale synthesis.[13]

Materials:

  • Thioether Intermediate (from Protocol 1)

  • Iron(II) acetylacetonate [Fe(acac)₂]

  • Chiral Schiff Base Ligand (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

  • Carboxylate salt (e.g., Sodium Pivalate)

  • Hydrogen Peroxide (35% w/w)

  • Toluene

  • Aqueous Ammonium Hydroxide (for work-up)

Procedure:

  • Catalyst Formation: In a reaction vessel under an inert atmosphere (e.g., Nitrogen), suspend the thioether intermediate (1.0 eq), Fe(acac)₂ (0.01 eq), the chiral Schiff base ligand (0.011 eq), and sodium pivalate (0.10 eq) in toluene.

  • Controlled Oxidation: Cool the mixture to 15-20°C. Add hydrogen peroxide (1.05 eq) dropwise over several hours, maintaining the temperature carefully.

  • Reaction Monitoring: Stir the reaction at room temperature until HPLC analysis shows complete consumption of the thioether.

  • Work-up: Quench the reaction by adding an aqueous solution of ammonium hydroxide. Stir vigorously, then allow the layers to separate.

  • Isolation: Separate the organic layer. The product can be isolated by solvent evaporation and subsequent crystallization to yield esomeprazole.

Expected Outcome: A white solid with a high yield (approx. 87%) and excellent enantiomeric excess (>99% ee).[13]

G cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Synthesis start Thioether Intermediate A H₂O₂ / Na₂MoO₄ in Methanol start->A C H₂O₂ / Chiral Iron Catalyst in Toluene start->C B Omeprazole (Racemic Mixture) A->B D Esomeprazole ((S)-Enantiomer) C->D

Oxidation pathways for racemic and asymmetric PPI synthesis.

Data Summary and Quality Control

Effective synthesis relies on robust analytical monitoring. HPLC is the primary tool for assessing reaction completion, product purity, and, in the case of esomeprazole, enantiomeric purity.

Table 1: Representative Reaction Parameters

ParameterProtocol 1 (Thioether)Protocol 2A (Omeprazole)Protocol 2B (Esomeprazole)
Key Reagents NaOHH₂O₂, Na₂MoO₄H₂O₂, Chiral Fe-Catalyst
Solvent Ethanol/WaterMethanolToluene
Temperature 30°C5-10°C15-20°C
Typical Yield 90-95%80-85%~87%
Key Outcome Thioether formationRacemic SulfoxideEnantiopure (S)-Sulfoxide
Purity (Typical) >99% (HPLC)>99% (HPLC)>99% (HPLC), >99% ee

Table 2: Quality Control - Analytical HPLC Conditions

ParameterPurity Analysis (Reversed-Phase)Chiral Analysis
Column C18 (e.g., 150 x 4.6 mm, 5 µm)[15]Chiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.5)[16][17]Isopropanol : Hexane
Flow Rate 1.0 mL/min[15]0.5 mL/min[18]
Detection UV at ~230-302 nm[16]UV at ~302 nm
Key Separations Thioether, Sulfoxide (PPI), Sulfone(R)-enantiomer, (S)-enantiomer

Mechanism of Action: From Prodrug to Pump Inhibitor

The genius of PPIs lies in their targeted activation. As weak bases, they are protonated and trapped within the acidic parietal cell environment. A subsequent acid-catalyzed rearrangement produces the active inhibitor, which then covalently binds to the proton pump.

G PPI PPI (Prodrug) in Bloodstream Accumulation Accumulation in Parietal Cell (Acidic) PPI->Accumulation Activation Acid-Catalyzed Rearrangement Accumulation->Activation Active Active Sulfenamide Intermediate Activation->Active Inhibition Covalent Disulfide Bond (Irreversible Inhibition) Active->Inhibition Pump H⁺/K⁺-ATPase (Proton Pump) Pump->Inhibition

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one for Biological Screening

Introduction: The Benzimidazolone Core as a Privileged Scaffold The benzimidazole ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its prevalence in bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazolone Core as a Privileged Scaffold

The benzimidazole ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its prevalence in biologically active compounds stems from its unique physicochemical properties, including hydrogen bond donor-acceptor capabilities and the potential for π-π stacking interactions, which allow for effective binding to a wide array of biological targets.[2] Consequently, benzimidazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

This guide focuses on a specific, promising scaffold: 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one . This core structure presents multiple strategic vectors for chemical modification, making it an ideal candidate for the generation of a focused compound library. The objective of these application notes is to provide researchers, scientists, and drug development professionals with a detailed, field-tested guide for the systematic derivatization of this scaffold and the subsequent biological evaluation of the resulting compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Part 1: Rationale and Strategy for Derivatization

The goal of derivatization in drug discovery is to systematically explore the chemical space around a core scaffold to establish a Structure-Activity Relationship (SAR).[2] By introducing a variety of functional groups at specific positions, we can modulate properties such as potency, selectivity, solubility, and metabolic stability. For the 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one core, the N-3 position and the C-6/C-7 positions of the aromatic ring are primary targets for modification.

This guide will detail three robust and versatile synthetic strategies to build a diverse chemical library:

  • N-Alkylation at the N-3 Position: To explore the impact of steric and electronic variations directly adjacent to the carbonyl group.

  • Mannich Reaction at the N-3 Position: To introduce aminomethyl functionalities, which can enhance solubility and provide new hydrogen bonding opportunities.[6]

  • Suzuki-Miyaura Cross-Coupling: To introduce aryl and heteroaryl moieties, significantly expanding the structural diversity and exploring potential π-stacking interactions with target proteins.[7][8]

G cluster_0 Derivatization Workflow Core 5-methoxy-1-methyl-1H- benzo[d]imidazol-2(3H)-one N_Alkylation Strategy 1: N-Alkylation Core->N_Alkylation Alkyl Halides, Base Mannich Strategy 2: Mannich Reaction Core->Mannich Formaldehyde, Secondary Amine Halogenation Aromatic Halogenation (e.g., Bromination) Core->Halogenation Library Diverse Compound Library N_Alkylation->Library Mannich->Library Suzuki Strategy 3: Suzuki Coupling Halogenation->Suzuki Boronic Acids, Pd Catalyst Suzuki->Library

Caption: Derivatization strategies for the core scaffold.

Part 2: Synthetic Protocols and Methodologies

Strategy 1: N-Alkylation of the N-3 Position

Principle: This reaction involves the nucleophilic substitution of an alkyl halide by the deprotonated nitrogen at the N-3 position of the benzimidazolone ring. A base is used to abstract the acidic proton from the N-H bond, generating a potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide.[9][10]

Detailed Protocol:

  • To a solution of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the anion.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • If a precipitate forms, collect it by vacuum filtration, wash with water, and dry. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation: Representative N-Alkylation Reactions

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF70592
2Ethyl bromoacetateK₂CO₃DMF60685
32-BromopropaneK₂CO₃DMF70878
Strategy 2: Mannich Reaction

Principle: The Mannich reaction is a three-component condensation involving the benzimidazolone (as the active hydrogen compound), formaldehyde, and a secondary amine.[11][12] This reaction efficiently installs a dialkylaminomethyl group onto the N-3 position, a common motif in pharmacologically active compounds.[6][13]

Detailed Protocol:

  • In a round-bottom flask, suspend 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in ethanol (0.3 M).

  • Add aqueous formaldehyde (37% solution, 1.5 eq) followed by the desired secondary amine (e.g., piperidine, morpholine, or dimethylamine, 1.2 eq).

  • Stir the mixture at room temperature. The reaction is often complete within 2-6 hours, which can be monitored by TLC.

  • Upon completion, a precipitate of the Mannich base may form. If so, collect the product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by silica gel chromatography.

Data Presentation: Representative Mannich Reactions

EntrySecondary AmineSolventTemp (°C)Time (h)Yield (%)
1MorpholineEthanolRT395
2PiperidineEthanolRT291
3Dimethylamine (40% aq.)EthanolRT488
Strategy 3: Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[8][14] To apply this to our scaffold, we must first introduce a halogen (e.g., bromine) onto the aromatic ring. The subsequent coupling with various boronic acids introduces significant structural diversity.

Step A: Bromination of the Benzimidazolone Core

  • Note: A protocol for the bromination of the core scaffold would first need to be developed and optimized, likely targeting the C-6 or C-7 position. This would typically involve an electrophilic aromatic substitution reaction. For the purpose of this guide, we will assume the successful synthesis of a bromo-substituted precursor.

Step B: Suzuki-Miyaura Coupling Protocol

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + R¹-X pd2_complex R¹-Pd(II)L_n-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + [R²-B(OR)₂]⁻ pd2_r1r2 R¹-Pd(II)L_n-R² transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 product R¹-R² red_elim->product

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Detailed Protocol:

  • In a microwave vial or Schlenk tube, combine the bromo-substituted benzimidazolone (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v, 0.1 M).

  • Heat the reaction mixture to 100 °C (conventional heating) or 120 °C (microwave irradiation) for 1-4 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the coupled product.

Data Presentation: Representative Suzuki Coupling Reactions

EntryBoronic AcidCatalystBaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃100289
24-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃100284
3Pyridine-3-boronic acidPd(PPh₃)₄Na₂CO₃100375

Part 3: Characterization of Synthesized Derivatives

Ensuring the structural integrity and purity of each synthesized compound is paramount before proceeding to biological screening. A combination of standard analytical techniques should be employed.

  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired for each final compound to confirm the covalent structure.[15][16][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized derivatives.[18]

Part 4: Biological Screening Cascade and Protocols

A tiered screening approach is efficient for identifying promising candidates from the newly synthesized library. This cascade typically moves from broad, high-throughput primary assays to more specific, lower-throughput secondary and validation assays.

G cluster_0 Biological Screening Cascade Lib Compound Library Primary Primary Screening (e.g., MTT, MIC @ single high conc.) Lib->Primary DoseResp Dose-Response Assays (IC₅₀ / MIC determination) Primary->DoseResp Active Compounds Secondary Secondary / Selectivity Assays (e.g., Kinase panel, Normal vs. Cancer cell lines) DoseResp->Secondary Potent Compounds Hits Validated Hits Secondary->Hits Potent & Selective Compounds

Caption: A typical workflow for biological screening.

Protocol: Anticancer Screening (MTT Cell Viability Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[19] This assay is a reliable first-pass screen for cytotoxic compounds.[20]

Detailed Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours (37 °C, 5% CO₂).

  • Prepare serial dilutions of the synthesized compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Antimicrobial Screening (Broth Microdilution for MIC)

Principle: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

Detailed Protocol:

  • In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

  • Prepare a bacterial or fungal inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubate the plate at 37 °C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol Concept: Antiviral Screening

Principle: Antiviral screening assays aim to quantify a compound's ability to inhibit viral replication.[23] This can be achieved through various methods, such as plaque reduction assays, immunofluorescence-based assays, or reporter gene assays.[23][24] The choice of assay depends heavily on the specific virus and host cell line being studied. A general workflow involves infecting host cells with the virus in the presence of varying concentrations of the test compound and measuring the reduction in a marker of viral infection.

Conclusion

The 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one scaffold is a versatile starting point for the development of novel therapeutic agents. The synthetic strategies and screening protocols detailed in this guide provide a robust framework for generating a diverse library of derivatives and identifying compounds with promising biological activity. By systematically applying these methods of N-alkylation, Mannich condensation, and Suzuki-Miyaura coupling, researchers can effectively explore the structure-activity landscape of this privileged core. The subsequent tiered screening cascade ensures an efficient allocation of resources, focusing on the most potent and selective compounds for further development in the drug discovery pipeline.

References

  • Scholars Research Library. Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Available at: [Link].

  • ResearchGate. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Available at: [Link].

  • MDPI. A Panoramic Review of Benzimidazole Derivatives and Their Potential Biological Activity. Available at: [Link].

  • ACS Publications. Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. Available at: [Link].

  • PMC - NIH. Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Available at: [Link].

  • PubMed. Bioassays for anticancer activities. Available at: [Link].

  • ResearchGate. N-Alkylation of benzimidazole. Available at: [Link].

  • NIH. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Available at: [Link].

  • Semantic Scholar. SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1, 5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. Available at: [Link].

  • PubMed. High throughput screening for small molecule enhancers of the interferon signaling pathway to drive next-generation antiviral drug discovery. Available at: [Link].

  • PMC - PubMed Central - NIH. NMR Characterization of RNA Small Molecule Interactions. Available at: [Link].

  • ResearchGate. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Available at: [Link].

  • ResearchGate. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Available at: [Link].

  • NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link].

  • Asian Publication Corporation. Synthesis and Evaluation of Mannich Bases of 2-(Benzimida- zolylaminomethyl)thiazolidin-4-one as Antimicrobial Agents. Available at: [Link].

  • International Science Community Association. Biological activities of benzimidazole derivatives: A review. Available at: [Link].

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link].

  • Virology Research Services. Antiviral Drug Screening. Available at: [Link].

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. Available at: [Link].

  • MDPI. Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. Available at: [Link].

  • ResearchGate. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Available at: [Link].

  • ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available at: [Link].

  • Microchem Laboratory. Antimicrobial Efficacy Screening. Available at: [Link].

  • ResearchGate. Benzene benzimidazole containing Pd(II) metallacycle: Synthesis, X-ray crystallographic characterization and its use as an efficient Suzuki coupling catalyst. Available at: [Link].

  • PMC - NIH. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Available at: [Link].

  • ResearchGate. Benzimidazole Derivatives and Its Biological Importance. Available at: [Link].

  • MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available at: [Link].

  • IJCRT.org. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Available at: [Link].

  • Bentham Science Publisher. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available at: [Link].

  • ResearchGate. Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Available at: [Link].

  • Creative Diagnostics. Small Molecule Antivirals. Available at: [Link].

  • Slideshare. SCREENING OF ANTI CANCER DRUGS. Available at: [Link].

  • Linnaeus Bioscience. Antimicrobial Assays. Available at: [Link].

  • Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link].

  • SciSpace. Synthesis,Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. Available at: [Link].

  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link].

  • PubMed. Benzimidazoles in Drug Discovery: A Patent Review. Available at: [Link].

  • MDPI. Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19. Available at: [Link].

  • Medscape. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Available at: [Link].

  • Chitkara University. Mannich Bases of 2-Substituted Benzimidazoles - A Review - Journal of Pharmaceutical Technology, Research and Management. Available at: [Link].

  • Frontiers. The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. Available at: [Link].

  • IJCRT.org. A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. Available at: [Link].

  • News-Medical.net. Characterizing Small Molecules with NMR. Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].

  • MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available at: [Link].

  • NIH. Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Available at: [Link].

  • Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • Taylor & Francis Online. NMR-TS: de novo molecule identification from NMR spectra. Available at: [Link].

Sources

Application

Application Note: Elucidating the Mechanism of Action for Benzimidazolone Anticancer Candidates

Executive Summary & Scientific Rationale Benzimidazolone derivatives represent a privileged scaffold in medicinal chemistry, structurally acting as isosteres to purine nucleotides. In oncology, recent structure-activity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Benzimidazolone derivatives represent a privileged scaffold in medicinal chemistry, structurally acting as isosteres to purine nucleotides. In oncology, recent structure-activity relationship (SAR) studies have positioned these compounds as potent anti-mitotic agents . Their primary mechanism of action (MoA) typically involves the disruption of microtubule dynamics (often binding to the colchicine site) or the inhibition of Kinesin Spindle Protein (Eg5/KSP), leading to mitotic catastrophe.

This Application Note provides a rigorous, self-validating workflow to transition a benzimidazolone hit from a raw cytotoxicity value to a validated mechanistic lead.

Phase I: Quantitative Cytotoxicity Profiling

Objective: Establish potency (


) and selectivity indices (SI) before investing in mechanistic studies.
Expert Insight: The Importance of Seeding Density

Many protocols fail because they treat all cell lines equally. Benzimidazolones are often cell-cycle specific. If cells are over-confluent, they enter


 and become resistant to anti-mitotic agents, yielding false negatives. Always optimize seeding density so that control wells reach 80-90% confluence at the end of the assay, not the beginning. 
Protocol: SRB (Sulforhodamine B) Assay

Unlike MTT/MTS, the SRB assay measures total protein mass and is less sensitive to metabolic interference caused by mitochondrial inhibitors, making it more robust for small molecule screening.

Materials:

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (0.4% in 1% acetic acid)

  • 10 mM Tris base

Workflow:

  • Seeding: Seed tumor cells (e.g., MCF-7, HCT116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add benzimidazolone candidates (serial dilution:

    
    ). Include a positive control (e.g., Combretastatin A-4 or Colchicine).
    
  • Fixation: After 48h, fix cells by adding cold TCA (10% final concentration) directly to the growth medium. Incubate at 4°C for 1 hour.

  • Staining: Wash with water (

    
    ), dry, and stain with SRB solution for 15 min.
    
  • Solubilization: Wash with 1% acetic acid (

    
    ) to remove unbound dye. Solubilize bound stain with 10 mM Tris base.
    
  • Read: Measure Absorbance at 510 nm.

Data Output:

Compound IDCell Line

(

)
Selectivity Index (Normal/Tumor)Status
BZ-01 HCT11612.51.2Fail
BZ-04 HCT1160.045>50Proceed
Colchicine HCT1160.015N/AControl

Phase II: Phenotypic Characterization (Flow Cytometry)

Objective: Determine if the cytotoxicity is driven by cell cycle arrest or immediate necrosis.

Mechanism Visualization: The Anti-Mitotic Pathway

The following diagram illustrates the expected cascade for a benzimidazolone acting as a microtubule destabilizer.

MoA_Pathway Compound Benzimidazolone Candidate Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Destabilizes Checkpoint Spindle Assembly Checkpoint (SAC) Effect1->Checkpoint Activates Arrest G2/M Phase Arrest Checkpoint->Arrest Triggers Outcome Apoptosis (Sub-G1 Peak) Arrest->Outcome Prolonged Arrest

Figure 1: Mechanistic cascade of benzimidazolone-induced mitotic catastrophe.

Protocol: Cell Cycle Analysis (PI Staining)

Critical Step: Doublet Discrimination. Benzimidazolones cause cell rounding. Clumped cells (doublets) can mimic


 cells (4N DNA). You must gate on Pulse Width vs. Pulse Area to isolate single cells.
  • Treatment: Treat cells with

    
     and 
    
    
    
    concentrations for 24h.
  • Harvest: Trypsinize cells (collect floating dead cells too).

  • Fixation: Wash in PBS. Add dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for

    
    .
    
  • Staining: Wash ethanol away. Resuspend in PBS containing:

    • 
       Propidium Iodide (PI)
      
    • 
       RNase A (Essential to digest RNA which also binds PI)
      
  • Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCanto).

Expected Result: A significant accumulation of cells in the


 phase (4N DNA content) compared to vehicle control.

Phase III: Target Validation (Tubulin Polymerization)

Objective: Confirm direct interaction with tubulin rather than an upstream kinase.

In Vitro Fluorescence Assay

This assay monitors the polymerization of purified tubulin into microtubules by measuring the fluorescence enhancement of a reporter dye (DAPI or commercial fluorophore) that binds only to polymerized microtubules.

Experimental Setup:

  • Preparation: Use

    
     pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 2 mM 
    
    
    
    , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
  • Blanking: Keep all reagents on ice.

  • Reaction:

    • Well A: Tubulin + Vehicle (DMSO)

      
       Rapid polymerization (Control).
      
    • Well B: Tubulin + Paclitaxel

      
       Hyper-polymerization (Stabilizer Control).
      
    • Well C: Tubulin + Vinblastine

      
       No polymerization (Destabilizer Control).
      
    • Well D: Tubulin + Benzimidazolone Candidate .

  • Kinetics: Transfer to a 37°C plate reader immediately. Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

Interpretation:

  • If the curve remains flat (similar to Vinblastine), the candidate is a Tubulin Polymerization Inhibitor .

  • If the curve rises faster than control, it is a Stabilizer .

Phase IV: Molecular Signaling (Western Blotting)

Objective: Validate the cellular response at the protein level.

Workflow Visualization

WB_Workflow cluster_0 Sample Prep cluster_1 Target Markers Lysate Cell Lysate (RIPA + Protease Inhibitors) Quant BCA Quantification Lysate->Quant CycB1 Cyclin B1 (Accumulation = G2/M Block) Quant->CycB1 pH3 p-Histone H3 (Mitotic Marker) Quant->pH3 Casp Cleaved Caspase-3 (Apoptosis) Quant->Casp Bcl2 Bcl-2/Bax Ratio (Mitochondrial Integrity) Quant->Bcl2

Figure 2: Western Blot marker strategy for anti-mitotic validation.

Key Markers & Causality:
  • Cyclin B1: In normal mitosis, Cyclin B1 degrades at anaphase. If the benzimidazolone causes arrest, Cyclin B1 levels will remain high .

  • Phospho-Histone H3 (Ser10): A specific marker for chromosome condensation during mitosis. Elevated levels confirm the cells are stuck in mitosis, not just G2.

  • PARP Cleavage: The "point of no return" for apoptosis.

References

  • Mechanism of Benzimidazolones: Wang, Y., et al. (2020). "Design, synthesis and biological evaluation of novel benzimidazolone derivatives as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Tubulin Assay Protocols: Cytoskeleton, Inc. "Tubulin Polymerization Assay Protocol."

  • Flow Cytometry Standards: Pozarowski, P., & Darzynkiewicz, Z. (2004). "Analysis of cell cycle by flow cytometry." Methods in Molecular Biology.

  • Eg5 Inhibition Context: Huszar, D., et al. (2001). "The kinesin Eg5 targeting inhibitors as a new class of antimitotic agents." Molecular Cancer Therapeutics.

Technical Notes & Optimization

Troubleshooting

troubleshooting crystallization of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Technical Support Center: Crystallization of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one Case ID: #BZ-CRYST-005 Subject: Troubleshooting Phase Separation ("Oiling Out"), Polymorphism, and Color Removal Assigned Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Case ID: #BZ-CRYST-005 Subject: Troubleshooting Phase Separation ("Oiling Out"), Polymorphism, and Color Removal Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

Crystallizing 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (hereafter referred to as Compound 5-MeO ) presents unique challenges due to its rigid benzimidazolone core.[1][2] The presence of the cyclic urea moiety (–NH–CO–N(Me)–) creates a strong hydrogen-bonding network, often resulting in high melting points and poor solubility in standard non-polar solvents.

This guide addresses the three most reported failure modes:

  • Liquid-Liquid Phase Separation (LLPS/Oiling Out): The product separates as an oil rather than a solid.[1][3]

  • Oxidative Discoloration: The electron-rich methoxy group makes the ring susceptible to oxidation, leading to pink/brown supernatants.

  • Polymorphic Inconsistency: Variation in cooling rates yielding different crystal habits (needles vs. blocks).[1]

Module 1: Solubility & Solvent Selection

The Science: Benzimidazolones behave like "brick dust." They require polar aprotic solvents to disrupt intermolecular H-bonds or protic solvents capable of donating protons to the carbonyl oxygen.[1]

User Question: I cannot get the compound to dissolve in Ethanol or Ethyl Acetate even at reflux. What solvent system should I use?

Scientist Response: Ethyl Acetate is too non-polar.[1] Ethanol often requires a co-solvent.[1] Refer to the table below for validated solvent systems based on structural analogs (e.g., 5-methoxy-2-mercaptobenzimidazole) [1, 3].

Solvent SystemRoleTemp RangeNotes
DMF / Water Primary / Anti-solvent80°C

20°C
Gold Standard. High solubility in DMF; water acts as a powerful anti-solvent.[1][2] Risk: Oiling out if water is added too fast.[1]
Acetic Acid (Glacial) / Water Primary / Anti-solvent90°C

25°C
Excellent for purification.[1][2] Protonation of the imidazole nitrogen aids dissolution [3].
Methanol / DCM Solvent MixReflux

0°C
Good for final polishing. 1:1 ratio recommended.
NMP (N-Methyl-2-pyrrolidone) PrimaryHigh (>100°C)Use only for extremely stubborn crude material.[2] Hard to remove traces.[1]

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Science: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the melting point of the solute in the solvent mixture is lower than the crystallization temperature. This is often exacerbated by impurities which depress the melting point [5, 6].[4]

User Question: As I add water to my DMF solution, the solution turns milky and oily droplets settle at the bottom. How do I fix this?

Scientist Response: You are experiencing Liquid-Liquid Phase Separation (LLPS). The system has entered a region where the "oil" phase is thermodynamically more stable than the solid phase.

Corrective Protocol:

  • Re-heat: Heat the mixture until the oil redissolves (clear solution).

  • Seed: Add 0.5% w/w pure seed crystals at a temperature just above the cloud point.

  • Ripening: Hold the temperature constant. Allow the oil droplets to transfer mass to the seed crystals (Ostwald Ripening).

  • Slow Cooling: Do not crash cool. Use a linear cooling ramp (e.g., 0.2°C/min).[1]

Visual Troubleshooting Guide: The Oiling Out Decision Tree

OilingOutWorkflow Start Issue: Solution turns cloudy/oily CheckTemp Is T_process > T_melting (solvated)? Start->CheckTemp Impurities Check Purity (HPLC) CheckTemp->Impurities No (Temp OK) Action3 Increase Temperature to Redissolve CheckTemp->Action3 Yes (Too Cold) Action1 Reduce Anti-solvent Rate Add Seed Crystals Impurities->Action1 Purity > 95% Action2 Perform Charcoal Filtration (Remove impurities) Impurities->Action2 Purity < 95% Result Controlled Nucleation Action1->Result Action2->Start Retry Action3->Action1

Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS) during benzimidazolone crystallization.

Module 3: Impurity Rejection & Color Removal

The Science: The 5-methoxy group activates the benzene ring, making it prone to oxidation during synthesis (e.g., from phenylenediamine precursors). These oxidative byproducts are often colored (pink/brown) and can inhibit crystal growth [1, 3].[1]

User Question: My crystals are off-white/pinkish. How do I get them pure white?

Scientist Response: Colored impurities in benzimidazoles are often "sticky" and incorporate into the crystal lattice.

De-Colorization Protocol:

  • Dissolution: Dissolve crude solid in 10 volumes of Acetic Acid at 80°C.

  • Adsorption: Add Activated Carbon (5-10 wt%) .[1][2] Note: Use acid-washed carbon to prevent metal leaching.[1][2]

  • Digestion: Stir at 80°C for 30 minutes.

  • Filtration: Filter hot through a Celite pad.

  • Precipitation: Slowly add the filtrate to cold water (20 volumes) with vigorous stirring.

  • Wash: Wash the filter cake with cold water until pH is neutral.

Module 4: Polymorphism & Crystal Habit

The Science: Benzimidazolones can crystallize in different forms depending on the hydrogen bonding arrangement (dimers vs. chains). Fast cooling often yields metastable needles (low bulk density), while slow evaporation or controlled cooling yields blocks (thermodynamic form) [7].[1]

User Question: The material is fluffy and hard to filter (needles). How do I get better flowability?

Scientist Response: You have likely formed a kinetic polymorph or solvate.[1]

Morphology Control Workflow:

  • Switch Solvent: Move from MeOH (fast evaporation) to DMF/Water .[1]

  • Temperature Cycling:

    • Cool to induce nucleation.[1]

    • Heat back up to dissolve fine crystals (fines destruction).

    • Cool again slowly.[1][5] This promotes the growth of larger, block-like crystals over needles.[1]

Crystallization Pathway Diagram

CrystallizationPath Crude Crude Material (High Impurity) Dissolution Dissolution (Polar Aprotic Solvent) Crude->Dissolution Carbon Carbon Treatment (Color Removal) Dissolution->Carbon Optional Nucleation Nucleation Zone (Seeding) Dissolution->Nucleation Carbon->Nucleation Growth Crystal Growth (Slow Cooling) Nucleation->Growth Control MSZW Isolation Filtration & Drying Growth->Isolation

Caption: Optimized workflow for purifying 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one.

References

  • Richter, S. et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: Synthesis and crystallization. IUCrData. Available at: [Link][1][2]

  • Ahmad, K. et al. (2013).[5][6][7] Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PMC - NIH.[1][2] Available at: [Link][1][2]

  • Google Patents.[1] RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenzimidazole.[1][2][8] Available at: [1][2]

  • Google Patents.[1] CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.[1][2][9] Available at:

  • Mettler Toledo.[1] Oiling Out in Crystallization. Available at: [Link][1][2]

  • ACS Publications.[1] (2023).[1][5][6][7][8][10] 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template.... Available at: [Link][1][2]

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of Esomeprazole intermediates

Subject: Asymmetric Oxidation of Pyrmetazole to Esomeprazole Executive Summary & Process Overview This technical guide addresses the critical step in Esomeprazole synthesis: the enantioselective oxidation of the sulfide...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Asymmetric Oxidation of Pyrmetazole to Esomeprazole

Executive Summary & Process Overview

This technical guide addresses the critical step in Esomeprazole synthesis: the enantioselective oxidation of the sulfide intermediate (Pyrmetazole ) to the sulfoxide (Esomeprazole ).

Unlike standard oxidations, this process relies on a modified Kagan-Sharpless protocol . The reaction utilizes a chiral titanium complex formed in situ using Titanium(IV) isopropoxide (


), D-(-)-Diethyl tartrate (D-DET), and water, with Cumene Hydroperoxide (CHP) as the oxidant.

Critical Quality Attributes (CQAs):

  • Enantiomeric Excess (ee): > 99.5% (S-isomer)

  • Sulfone Impurity: < 0.1%

  • Residual Sulfide: < 0.1%

Troubleshooting Guide (FAQ Format)

Category A: Enantioselectivity Issues

Q1: My enantiomeric excess (ee) is stalling at 85-90%. Increasing the chiral ligand (D-DET) concentration doesn't help. What is wrong?

Diagnosis: The issue is likely the Water-to-Titanium ratio , not the ligand concentration. Technical Insight: In the modified Kagan procedure optimized by AstraZeneca, water is not a contaminant but a reagent. It bridges the Titanium centers to form the active catalytic dimer/oligomer.

  • Without Water: The catalyst remains monomeric and exhibits poor stereocontrol.

  • Too Much Water: The Titanium precipitates as

    
    .
    

Corrective Action:

  • Titrate your solvent: Ensure the background water content of your Toluene/Ethyl Acetate is known (use Karl Fischer titration).

  • Optimize Stoichiometry: The ideal molar ratio is often Ti : DET :

    
     = 1 : 2 : 1 .
    
  • Temperature Check: Ensure the complex preparation (equilibration) is done at elevated temperatures (e.g., 50°C for 30 mins) before cooling to reaction temperature (-30°C). This ensures the thermodynamic formation of the active chiral cluster.

Q2: I observe high variability in ee between batches using the same protocol.

Diagnosis: Inconsistent addition rates or temperature spikes during oxidant addition. Technical Insight: The oxidation is exothermic. Even local "hot spots" exceeding -20°C can trigger non-selective background oxidation (racemic pathway).

Corrective Action:

  • Dosing Control: Switch from bolus addition to a continuous dosing pump for Cumene Hydroperoxide (CHP).

  • Cryogenic Stability: Monitor internal reactor temperature, not just the jacket temperature. Deviation should not exceed ±2°C.

Category B: Impurity Profile (Sulfone Formation)

Q3: The sulfone impurity (over-oxidation) is consistently above 0.5%. How do I suppress this?

Diagnosis: Over-exposure to oxidant or lack of base stabilization. Technical Insight: The sulfoxide (product) is electron-poorer than the sulfide (reactant), making it less reactive to electrophilic oxidation. However, in the presence of excess CHP and prolonged reaction times, the sulfoxide will oxidize to the sulfone.

Corrective Action:

  • Stoichiometry: Limit CHP to 0.95 – 1.05 equivalents . Do not use large excesses to "drive" conversion.

  • N-Alkylation Prevention: Ensure a base (e.g., Diisopropylethylamine - DIPEA) is present. The benzimidazole nitrogen is acidic; if protonated or metallated improperly, it alters the electronics of the substrate, potentially favoring over-oxidation.

  • Quench Timing: Monitor the reaction via HPLC. Quench immediately upon >99% conversion. Do not "soak" the reaction.

Optimized Experimental Protocol

Protocol ID: AZ-ESO-OX-04 Scale: 100g Input (Pyrmetazole)

Reagents & Materials
ReagentRoleEquiv.Notes
Pyrmetazole Substrate1.0Purity >99% required
Ti(OiPr)4 Catalyst Precursor0.3Moisture sensitive
D-(-)-DET Chiral Ligand0.6Determines (S)-configuration
Water Catalyst Modifier0.3Critical parameter
DIPEA Base1.0Stabilizer
Cumene Hydroperoxide Oxidant1.080% in Cumene
Toluene Solvent5 VolKarl Fischer < 0.03%
Step-by-Step Methodology
  • Catalyst Formation (The "Ageing" Step):

    • Charge Toluene and

      
       into the reactor.
      
    • Add D-(-)-DET and Water.

    • Heat to 50–55°C and stir for 30–60 minutes . Crucial: This forms the chiral titanium bridge complex.

    • Cool the mixture to -30°C .

  • Substrate Addition:

    • Add DIPEA and Pyrmetazole to the catalyst mixture.

    • Stir for 30 minutes at -30°C to allow substrate coordination.

  • Asymmetric Oxidation:

    • Slowly add Cumene Hydroperoxide (CHP) over 2 to 4 hours , maintaining internal temperature below -25°C .

    • Process Check: Sample for HPLC at 3 hours. Look for <1% Pyrmetazole.

  • Work-up:

    • Quench with aqueous ammonia or sodium thiosulfate to destroy residual peroxides.

    • Separate phases.

    • Purification: Crystallize Esomeprazole as the Magnesium or Sodium salt to upgrade chiral purity (Process known as "Optical Enrichment").

Visualizing the Process Logic

A. Reaction Mechanism & Catalyst Cycle

The following diagram illustrates the critical role of water and temperature in forming the active catalytic species versus the inactive/non-selective species.

EsomeprazoleMechanism Ti Ti(OiPr)4 + D-DET Complex_Formation Heating (50°C) Ligand Exchange Ti->Complex_Formation Water Water Addition (0.5 - 1.0 eq) Water->Complex_Formation Essential Modifier Active_Cat Active Chiral Dimer (Ti-O-Ti Bridge) Complex_Formation->Active_Cat Correct H2O/Temp Inactive_Cat Monomeric Species (Low Selectivity) Complex_Formation->Inactive_Cat No H2O or Cold Prep Product Esomeprazole (S-Sulfoxide) Active_Cat->Product High Enantioselectivity Inactive_Cat->Product Racemic Mix (Low ee) Substrate Pyrmetazole (Sulfide) Substrate->Active_Cat Oxidant CHP (-30°C) Oxidant->Active_Cat Sulfone Sulfone Impurity (Over-oxidation) Product->Sulfone Excess Oxidant or High Temp

Figure 1: The catalytic cycle highlighting the necessity of water-mediated complex formation for high enantioselectivity.

B. Troubleshooting Decision Tree

Use this flow to diagnose yield or purity failures immediately.

TroubleshootingTree Start Problem Detected Check_EE Is EE < 95%? Start->Check_EE Check_Sulfone Is Sulfone > 0.5%? Check_EE->Check_Sulfone No Water_Check Check Water Content (KF Titration) Check_EE->Water_Check Yes Stoich_Check Check Oxidant Eq. Check_Sulfone->Stoich_Check Yes Temp_Check Check Reaction Temp (Must be < -25°C) Water_Check->Temp_Check Ratio OK Fix_Water Adjust to Ti:H2O 1:1 Water_Check->Fix_Water Incorrect Ratio Fix_Temp Improve Cooling/Dosing Temp_Check->Fix_Temp Time_Check Check Reaction Time Stoich_Check->Time_Check <= 1.0 eq Fix_Stoich Reduce CHP to 1.0 eq Stoich_Check->Fix_Stoich > 1.1 eq Fix_Time Quench Earlier Time_Check->Fix_Time

Figure 2: Diagnostic workflow for identifying root causes of low enantiomeric excess or high impurity levels.

References

  • Federsel, H. J., & Larsson, M. (2000). Enantioselective Synthesis of Omeprazole and its Analogues. AstraZeneca R&D.

    • Context: The definitive industrial guide on the "AstraZeneca Route" using Titanium-mediated oxid
  • Pitchen, P., Duñach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An Efficient Asymmetric Oxidation of Sulfides to Sulfoxides. Journal of the American Chemical Society.

    • Context: The foundational paper establishing the mechanism of water-modified titanium tartr
  • Cotton, H., et al. (2000). Asymmetric Synthesis of Esomeprazole. Tetrahedron: Asymmetry.

    • Context: Detailed discussion on the scale-up challenges and the specific role of base stabiliz
Optimization

analytical challenges in the characterization of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one isomers

Welcome to the technical support center for the analytical characterization of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one and its isomers. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis, purification, and analytical identification of this compound and its related isomeric forms. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but also the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental needs.

Introduction to the Analytical Challenge

The synthesis of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one can often lead to the formation of several positional isomers, which can be difficult to separate and unequivocally identify. The primary isomers of concern include:

  • 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (Target Compound)

  • 6-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

  • 4-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

  • 7-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

  • 5-methoxy-3-methyl-1H-benzo[d]imidazol-2(3H)-one (N3-methyl isomer)

These isomers often exhibit very similar physical and chemical properties, making their separation and characterization a significant analytical hurdle. This guide provides a systematic approach to tackling these challenges.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one isomers.

Issue 1: Co-elution of Isomers in Reversed-Phase HPLC

Question: My HPLC chromatogram shows a single broad peak, or poorly resolved peaks, even though I suspect multiple isomers are present. How can I improve the separation?

Answer: Co-elution of positional isomers on standard C18 columns is a frequent challenge due to their similar hydrophobicity. To achieve separation, we need to exploit subtle differences in their electronic and steric properties.

Probable Causes & Solutions:

Probable CauseSolutionScientific Rationale
Insufficient Selectivity of Stationary Phase Switch to a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase.Phenyl-based columns can offer alternative selectivity through π-π interactions with the aromatic benzimidazole core. PFP columns provide a combination of hydrophobic, π-π, and dipole-dipole interactions, which can be highly effective for separating positional isomers.
Inadequate Mobile Phase Composition 1. Vary the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. 2. Adjust the pH: Buffer the aqueous portion of the mobile phase (e.g., with phosphate or acetate buffer) to a pH around 3-4 and another around 6-7.Methanol and acetonitrile have different solvent strengths and can alter the selectivity of the separation. The pKa of the benzimidazolone core is influenced by the position of the methoxy group, and adjusting the pH can change the ionization state of the isomers, leading to differential retention.
Suboptimal Temperature Optimize the column temperature, trying both lower (e.g., 25°C) and higher (e.g., 40°C) temperatures.Temperature affects the viscosity of the mobile phase and the kinetics of solute partitioning. In some cases, increasing the temperature can improve peak shape and resolution.
Gradient is Too Steep If using a gradient, decrease the slope of the gradient to allow more time for the isomers to separate.A shallower gradient increases the effective resolution between closely eluting peaks.
Issue 2: Ambiguous Isomer Identification by ¹H NMR

Question: I have isolated what I believe to be a single isomer, but the aromatic region of the ¹H NMR spectrum is difficult to interpret, and I cannot definitively assign the structure.

Answer: The substitution pattern on the benzene ring of the benzimidazolone core dictates the coupling patterns of the aromatic protons. Careful analysis of chemical shifts and coupling constants is key. For N1 vs. N3 methylation, a 2D NMR experiment is often necessary.

Probable Causes & Solutions:

Probable CauseSolutionScientific Rationale
Overlapping Aromatic Signals 1. Use a Higher Field NMR Spectrometer: If available, acquire the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz). 2. Change the Solvent: Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).Higher magnetic fields increase the chemical shift dispersion, which can resolve overlapping signals. Different solvents can induce differential shifts in proton resonances due to solvent-solute interactions.
Difficulty in Assigning Protons 1. Run a 2D COSY (Correlation Spectroscopy) experiment. 2. Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. A COSY spectrum will show which protons are coupled to each other, helping to piece together the aromatic spin system. A NOESY or ROESY spectrum can show through-space correlations, which is particularly useful for confirming the proximity of the N-methyl group to specific aromatic protons, thereby distinguishing between N1 and N3 isomers. For the N1-methyl isomer, a NOE is expected between the methyl protons and the proton at position 7. For the N3-methyl isomer, a NOE would be expected with the proton at position 4.
Uncertainty about Methoxy and Methyl Group Positions 1. Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. An HMBC experiment shows correlations between protons and carbons that are 2-3 bonds away. This can definitively link the N-methyl protons to the C2 and C7a carbons (for the N1-isomer) or C2 and C4a carbons (for the N3-isomer), and the methoxy protons to the specific carbon on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What is the most likely isomeric impurity I will encounter when synthesizing 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one?

A1: The most common impurity is often the 6-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one isomer. This is because the starting material, 4-methoxy-N-methyl-benzene-1,2-diamine, can be difficult to obtain in high purity, and may be contaminated with 3-methoxy-N-methyl-benzene-1,2-diamine, which would lead to the 6-methoxy isomer upon cyclization.

Q2: How can I use mass spectrometry to help differentiate between the isomers?

A2: While all the positional isomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be more informative. Although fragmentation patterns may be similar, the relative abundances of certain fragment ions might differ. For example, the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group may have different propensities depending on the electronic environment, which is dictated by the substituent positions. A systematic study of the fragmentation of each purified isomer would be necessary to establish a definitive method.

Q3: Are there any "quick" analytical checks I can perform to assess the isomeric purity of my sample?

A3: A simple and effective initial check is to determine the melting point of your synthesized material. Pure compounds typically have a sharp melting point range, whereas mixtures of isomers will melt over a broader temperature range. Additionally, a single spot on a TLC plate in multiple solvent systems is a good indicator of purity, but co-spotting with a known standard is necessary for confirmation.

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

This protocol provides a starting point for developing a robust HPLC method for the separation of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one and its positional isomers.

1. Initial Screening Conditions:

  • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 10-90% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection: UV at 280 nm
  • Injection Volume: 10 µL
  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at a concentration of 1 mg/mL.

2. Optimization Workflow:

Caption: HPLC Method Development Workflow.

Protocol 2: 2D NMR for Isomer Structure Elucidation

This protocol outlines the key 2D NMR experiments for the definitive structural assignment of a purified isomer.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
  • Ensure the sample is fully dissolved and free of particulate matter.

2. NMR Data Acquisition:

  • Acquire a standard 1D ¹H spectrum to determine appropriate spectral widths.
  • gCOSY (gradient Correlation Spectroscopy): This experiment will establish proton-proton coupling networks. Pay close attention to the correlations in the aromatic region to define the spin system.
  • gHMBC (gradient Heteronuclear Multiple Bond Correlation): This is crucial for long-range proton-carbon correlations. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe correlations from the N-methyl and O-methyl protons to the carbons of the benzimidazole core.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is essential for distinguishing N1 and N3 isomers. Use a mixing time of 500-800 ms. Look for a cross-peak between the N-methyl protons and the aromatic proton at the C7 position for the N1-isomer.

3. Data Interpretation Workflow:

NMR_Interpretation cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR - Identify spin systems - Count protons COSY COSY - Confirm H-H couplings H1_NMR->COSY C13_NMR ¹³C NMR - Count carbons HMBC HMBC - Assign quaternary carbons - Link Me & OMe to core C13_NMR->HMBC COSY->HMBC Guide assignments NOESY NOESY - Differentiate N1/N3 isomers HMBC->NOESY Confirm core structure Final_Structure Final Structure Assignment NOESY->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Predicted Spectroscopic Data

IsomerPredicted Aromatic ¹H NMR PatternRationale
5-methoxy-1-methyl- One singlet (or narrow doublet, J2-3 Hz), two doublets (J8-9 Hz).The C4-H will be a doublet, the C6-H will be a doublet of doublets, and the C7-H will be a doublet. The methoxy group at C5 will simplify the pattern compared to an unsubstituted ring.
6-methoxy-1-methyl- One singlet (or narrow doublet, J2-3 Hz), two doublets (J8-9 Hz).Similar to the 5-methoxy isomer, but with different chemical shifts. The C7-H will be a doublet, the C5-H will be a doublet of doublets, and the C4-H will be a doublet.
4-methoxy-1-methyl- Three coupled protons, likely appearing as a doublet, a triplet (or doublet of doublets), and a doublet.The methoxy group at C4 will significantly shield the C5-H proton, shifting it upfield.
7-methoxy-1-methyl- Three coupled protons, appearing as a doublet, a triplet (or doublet of doublets), and a doublet.The methoxy group at C7 will influence the chemical shifts of the adjacent protons.

Note: These are predictions. Actual chemical shifts and coupling constants will need to be determined experimentally.

References

  • Wurzer, J. C., et al. (2015). Identification of the modified nucleoside as N1-methylpseudouridine by RP-HPLC and NMR-spectroscopy. ResearchGate. Available at: [Link]

  • Taran, A. S., et al. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 8(2), 1-14. Available at: [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3062. Available at: [Link]

  • Marco-Contelles, J., et al. (2023). N-((5-(3-(piperidin-1-yl)propoxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget-directed ligand for the treatment of Alzheimer's disease. Biomedicine & Pharmacotherapy, 161, 114489. Available at: [Link]

  • Richter, A., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. IUCrData, 8(2), x230041. Available at: [Link]

Reference Data & Comparative Studies

Validation

Technical Guide: Validation of HPLC-UV Method for Quantification of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Executive Summary This guide outlines the development and validation of a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantification of 5-methoxy-1-methyl-1H-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the development and validation of a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantification of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (hereafter referred to as MMBI ).

MMBI is a functionalized benzimidazolone, often utilized as a pharmacophore in drug discovery or as a critical intermediate in the synthesis of bioactive heterocyclic compounds. While Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity, this guide validates HPLC-UV as the optimal technique for routine Quality Control (QC) and purity assessment due to its robustness, cost-efficiency, and linear response at high concentrations.

Compound Profile & Analytical Context

Understanding the physicochemical properties of MMBI is the prerequisite for logical method design.

PropertyDescriptionAnalytical Implication
Structure Benzimidazole core with a cyclic urea (2-one) and methoxy substitution.The conjugated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-system provides strong UV absorption.
Chromophore Benzimidazole ring.[1][2][3][4][5][6][7]Primary

typically

280–290 nm; Secondary

254 nm.
Polarity Moderately polar (LogP

1.5–2.0).
Suitable for Reverse Phase (RP) chromatography.
Basicity Weakly basic/acidic (Amide-like NH at pos 3).pH control is critical to prevent peak tailing caused by silanol interactions.

Comparative Analysis: Why HPLC-UV?

Before proceeding to the protocol, we must objectively justify the selection of HPLC-UV over alternative methodologies like LC-MS/MS or UPLC.

Table 1: Analytical Technique Comparison Matrix
FeatureHPLC-UV (Proposed) LC-MS/MS UPLC-PDA
Primary Use Case Routine QC, Purity, Assay (>98% purity).Trace impurity analysis, Bioanalysis (Plasma/Urine).High-throughput screening.
Linearity Range Wide (

).
Narrow dynamic range (saturates easily).Wide.
Precision (RSD) Excellent (< 1.0%).Moderate (2-5% due to ionization variability).Excellent (< 1.0%).
Matrix Effects Minimal (optical detection).High (Ion suppression/enhancement).Minimal.
Cost Per Run Low (Solvents + Column).High (Maintenance + Standards).Medium (Specialized columns).
Robustness High (Transferable across labs).Low (Sensitive to environment).Moderate.

Expert Insight: While LC-MS is indispensable for identifying unknown impurities, HPLC-UV is superior for the quantification of the main active ingredient (MMBI) because it avoids the ionization saturation effects common in MS sources at high concentrations.

Method Development Strategy

Column Selection: The Stationary Phase
  • Choice: C18 (Octadecylsilyl),

    
     mm, 5 
    
    
    
    .
  • Causality: The methoxy and methyl groups add lipophilicity to the polar benzimidazolone core. A C18 column provides sufficient retention (

    
    ) to separate MMBI from polar degradation products.
    
  • Critical Requirement: Base-deactivated (End-capped) packing material is mandatory. Free silanols on non-end-capped columns will hydrogen bond with the N-3 hydrogen of MMBI, causing severe peak tailing.

Mobile Phase Design
  • Buffer: 20 mM Potassium Phosphate (KH

    
    PO
    
    
    
    ), adjusted to pH 3.0 with Orthophosphoric acid.
  • Modifier: Acetonitrile (ACN).

  • Ratio: Isocratic 70:30 (Buffer:ACN) or Gradient depending on impurity profile.

  • Why pH 3.0? At acidic pH, the ionization of the benzimidazole nitrogen is controlled, and secondary silanol interactions are suppressed, ensuring sharp peak shape.

Wavelength Selection
  • Scan: 200–400 nm using a Diode Array Detector (DAD).

  • Selection: 285 nm (Specific to methoxy-benzimidazoles).

  • Reasoning: 254 nm is non-specific (absorbs many benzene derivatives). 285 nm offers higher specificity for the benzimidazole core and reduces baseline noise from solvents.

Validation Protocol (ICH Q2(R2) Compliant)

This protocol validates the method as a "System Suitability" model.

Specificity (Forced Degradation)

Demonstrate that the method separates MMBI from its degradation products.

  • Stress Conditions:

    • Acid (0.1 N HCl, 60°C, 2h).

    • Base (0.1 N NaOH, 60°C, 2h).

    • Oxidation (3% H

      
      O
      
      
      
      , RT, 2h).
  • Acceptance Criteria: Peak purity index > 99.0% (using DAD software) and Resolution (

    
    ) > 1.5 between MMBI and nearest degradant.
    
Linearity[9][10]
  • Range: 80% to 120% of target test concentration (e.g.,

    
    ).
    
  • Levels: 5 concentration levels (e.g., 40, 45, 50, 55, 60

    
    ).
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Method: Spike placebo matrix with MMBI standards at 80%, 100%, and 120%.

  • Acceptance: Mean recovery

    
    .
    
Precision
  • Repeatability: 6 injections of the same sample. (RSD ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Intermediate Precision: Different day, different analyst, different column lot. (RSD ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    

Visualizing the Workflow

The following diagrams illustrate the logical flow of the validation process and the troubleshooting decision matrix.

Diagram 1: Method Validation Logic Flow (ICH Q2)

ValidationWorkflow Start Start Validation Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Pass Fail Re-Optimize Specificity->Fail Interference Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Linearity->Fail R² < 0.999 Precision Precision (Repeatability) Accuracy->Precision 98-102% Robustness Robustness (pH/Flow/Temp) Precision->Robustness RSD < 2% Pass Method Validated Robustness->Pass Stable Robustness->Fail Unstable Fail->Start Adjust Method

Caption: Logical progression of ICH Q2(R2) validation parameters. Failure at any stage triggers a return to method development.

Diagram 2: Troubleshooting Peak Issues for Benzimidazoles

Troubleshooting Problem Problem Detected Tailing Peak Tailing (> 1.5) Problem->Tailing Drift RT Drift Problem->Drift Split Split Peak Problem->Split Action1 Check pH (Ensure < pKa) Tailing->Action1 Action2 Add Modifier (TEA or End-capped Col) Tailing->Action2 Action3 Check Temp (Thermostat Column) Drift->Action3 Action4 Check Solvent Mismatch (Sample Diluent) Split->Action4

Caption: Decision matrix for troubleshooting common HPLC issues with basic benzimidazole derivatives.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: MMBI (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile, Methanol, Water (Milli-Q).

  • Buffer: Potassium Dihydrogen Phosphate (KH

    
    PO
    
    
    
    ), Orthophosphoric acid (85%).
Preparation of Solutions
  • Mobile Phase: Dissolve 2.72g KH

    
    PO
    
    
    
    in 1000 mL water. Adjust pH to 3.0
    
    
    0.05 with dilute phosphoric acid. Filter through 0.45
    
    
    membrane. Mix 700 mL Buffer with 300 mL ACN. Degas.
  • Standard Stock Solution: Accurately weigh 50 mg MMBI into a 100 mL volumetric flask. Dissolve in 20 mL ACN (sonicate if necessary) and make up to volume with Mobile Phase. (Concentration:

    
    ).
    
  • Working Standard: Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase. (Concentration:

    
    ).
    
Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),

    
     mm, 5 
    
    
    
    .
  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10

    
    .
    
  • Column Temp: 30°C.

  • Detector: UV at 285 nm.

  • Run Time: 15 minutes (MMBI typically elutes at 6–9 mins).

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[8][5][9][10] [Link]

  • PubChem. (n.d.). Compound Summary: Benzimidazolone derivatives.[2][5] National Library of Medicine. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to comprehensively Assessing the Off-Target Effects of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

In the landscape of modern drug discovery, the principle of "one drug, one target" is an aspiration more than a reality. The intricate nature of cellular signaling and the promiscuity of small molecules often lead to uni...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is an aspiration more than a reality. The intricate nature of cellular signaling and the promiscuity of small molecules often lead to unintended interactions, known as off-target effects. These effects can range from benign to therapeutically beneficial or, more commonly, a source of toxicity that can derail a promising clinical candidate.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the off-target profile of the novel compound 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one.

While the specific primary target of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is yet to be fully elucidated, its benzimidazole core is a privileged scaffold known to interact with a variety of biological targets, notably protein kinases. For the purpose of this illustrative guide, we will proceed with the hypothesis that this compound is being developed as a kinase inhibitor. This framework, however, is broadly applicable to compounds targeting other protein families.

The central tenet of a robust off-target assessment strategy is a multi-pronged approach that combines targeted, panel-based screening with broader, unbiased phenotypic evaluations. This ensures not only the identification of interactions with known protein families but also the discovery of unexpected effects that could have significant physiological consequences.

I. Foundational Off-Target Profiling: Large-Scale Panel Screens

The initial and most direct method to identify off-target interactions is to screen the compound against large panels of purified proteins. This approach provides a broad overview of the compound's selectivity and potential liabilities early in the drug discovery process.

A. Kinome Scanning: Assessing Specificity within the Kinase Superfamily

Given our working hypothesis, the most critical initial screen is against a comprehensive panel of kinases. The human kinome consists of over 500 members, and even highly potent inhibitors of a specific kinase often exhibit activity against other family members.[3]

Experimental Rationale: Kinome scanning services, such as KINOMEscan™, utilize competition binding assays to quantify the interaction of a test compound with a large number of kinases.[4] This technology provides a quantitative measure of binding affinity (typically expressed as Kd or percent inhibition at a given concentration) and allows for a rapid assessment of selectivity.

Step-by-Step Protocol: KINOMEscan™ Profiling

  • Compound Submission: Provide the test compound, 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, at a specified concentration (e.g., 1 µM) to the screening service.

  • Assay Principle: The compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified. A lower amount of bound kinase indicates that the test compound is competing for the active site.

  • Data Analysis: The results are typically presented as a percentage of control, which is then used to calculate binding constants (Kd) for the interactions. The data is often visualized using a TREEspot™ dendrogram, which graphically represents the compound's interactions across the kinome.[4]

Data Interpretation and Next Steps:

  • High-Affinity Hits: Kinases that show significant binding affinity (low Kd values) are considered potential off-targets.

  • Selectivity Score: A selectivity score can be calculated to quantify the compound's specificity.

  • Follow-up: High-affinity off-targets should be further investigated in cell-based functional assays to determine if the binding event translates into a cellular effect (inhibition or activation).

B. Broad Target Class Profiling: Beyond the Kinome

While kinome scanning is essential for a putative kinase inhibitor, off-target effects are not limited to the intended target family. Therefore, it is crucial to assess the compound's activity against other major drug target classes.

  • GPCR (G-Protein Coupled Receptor) Panels: GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes.[5] Off-target interactions with GPCRs can lead to a wide range of side effects. Screening services offer binding and functional assays for large panels of GPCRs.

  • Nuclear Receptor Panels: Nuclear receptors are ligand-activated transcription factors that regulate gene expression.[6] Unintended activation or inhibition of nuclear receptors can have profound effects on metabolism, inflammation, and development.

  • Ion Channel Panels: Ion channels are critical for neuronal signaling, muscle contraction, and other physiological processes. Off-target modulation of ion channels, particularly cardiac ion channels like hERG, is a major safety concern.

  • Transporter Panels: Solute carrier (SLC) and ATP-binding cassette (ABC) transporters are involved in the uptake and efflux of drugs and endogenous molecules.[7] Inhibition of these transporters can lead to drug-drug interactions and altered pharmacokinetics.

Table 1: Comparison of Panel-Based Off-Target Screening Platforms

Screening PlatformPrincipleAdvantagesDisadvantages
Kinome Scanning Competition Binding AssayHigh-throughput, quantitative, broad coverage of the kinome.Does not directly measure functional activity (inhibition/activation).
GPCR Panels Radioligand Binding, Functional Assays (e.g., cAMP, Calcium Flux)Provides both binding and functional data.Can be complex to interpret due to multiple signaling pathways.
Nuclear Receptor Panels Reporter Gene Assays, Ligand Binding AssaysDirectly measures transcriptional activation/repression.Slower turnaround time compared to binding assays.
Ion Channel Panels Electrophysiology (e.g., Patch Clamp), Fluorescence-based AssaysProvides direct functional data on channel activity.Lower throughput and more technically demanding.
Transporter Panels Vesicular Transport Assays, Cell-based Uptake/Efflux AssaysMeasures functional impact on transporter activity.Can be influenced by cellular context and expression levels.

II. Unbiased Approaches: Phenotypic Screening

While panel-based screens are excellent for identifying interactions with known targets, they cannot uncover novel or unexpected mechanisms of action. Phenotypic screening, on the other hand, assesses the effect of a compound on cellular or organismal phenotypes without a preconceived notion of the target.[8][9]

Experimental Rationale: By observing the global effects of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one on cells, we can identify phenotypic changes that may be indicative of off-target activities. This approach is particularly valuable for uncovering liabilities that would be missed by target-oriented screens.[10]

dot

Phenotypic_Screening_Workflow cluster_screening Phenotypic Screening cluster_analysis Data Analysis & Target Deconvolution cluster_validation Hypothesis Validation Compound 5-methoxy-1-methyl-1H- benzo[d]imidazol-2(3H)-one Cell_Lines Diverse Panel of Human Cell Lines Compound->Cell_Lines Treatment HCS High-Content Screening (e.g., Cell Painting) Cell_Lines->HCS Imaging Pheno_Profile Generate Phenotypic Profile HCS->Pheno_Profile Database Comparison to Reference Compound Database Pheno_Profile->Database Hypothesis Generate Off-Target Hypothesis Database->Hypothesis Target_ID Target Identification (e.g., Proteomics, Genetics) Hypothesis->Target_ID Validation Validate Off-Target in Biochemical & Cellular Assays Target_ID->Validation

Caption: Workflow for Phenotypic Screening and Target Deconvolution.

Step-by-Step Protocol: High-Content Cellular Imaging (Cell Painting)

  • Cell Line Selection: Choose a diverse panel of human cell lines representing different tissues and cancer types.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one.

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, mitochondria, cytoskeleton, etc.).

  • Imaging: Acquire images of the stained cells using an automated high-content imaging system.

  • Feature Extraction: Use image analysis software to extract hundreds of quantitative features from each cell, such as size, shape, texture, and intensity of the different fluorescent labels.

  • Phenotypic Profiling: The multi-dimensional feature set for each treatment condition constitutes its "phenotypic profile."

  • Data Analysis: Compare the phenotypic profile of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one to a large database of reference compounds with known mechanisms of action. Similarities in phenotypic profiles can suggest a shared mechanism of action and potential off-targets.

III. In Silico Approaches: Predicting Off-Target Interactions

Computational methods can provide a cost-effective way to predict potential off-target interactions and guide experimental efforts.[11][12] These approaches leverage the vast amount of publicly available chemical and biological data.

Experimental Rationale: By analyzing the chemical structure of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, we can use computational models to predict its binding to a wide range of protein targets.

Common In Silico Methods:

  • Ligand-Based Approaches: These methods, such as chemical similarity searching and pharmacophore modeling, compare the structure of the test compound to libraries of compounds with known biological activities.

  • Structure-Based Approaches: If the 3D structure of potential off-targets is known, molecular docking can be used to predict the binding mode and affinity of the test compound.

  • Machine Learning Models: An increasing number of machine learning models are being trained on large datasets of compound-protein interactions to predict off-target profiles from chemical structure alone.[11]

Table 2: Comparison of In Silico Off-Target Prediction Methods

MethodPrincipleAdvantagesDisadvantages
Chemical Similarity Compares the 2D or 3D structure of the query molecule to a database of known actives.Fast and computationally inexpensive.Limited to known chemical space; may not identify novel scaffolds.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features required for binding to a target.Can identify structurally diverse compounds with similar activity.Requires a set of known active compounds to build the model.
Molecular Docking Predicts the binding pose and affinity of a ligand to a protein target.Provides detailed structural insights into the interaction.Computationally intensive; accuracy depends on the quality of the protein structure and scoring function.
Machine Learning Uses statistical models trained on large datasets to predict bioactivity.Can learn complex structure-activity relationships and predict for a wide range of targets.Can be a "black box," making it difficult to interpret the rationale behind a prediction.

IV. Synthesis and Comparison with Alternatives

A critical component of assessing off-target effects is to compare the profile of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one with that of other compounds. This could include:

  • Structurally Related Analogs: Synthesizing and profiling analogs can help to establish structure-activity relationships (SAR) for both on-target and off-target activities.[13][14][15] This can guide medicinal chemistry efforts to design more selective compounds.

  • Competitor Compounds: Comparing the off-target profile to other compounds in development or on the market for the same indication provides a benchmark for safety and selectivity.

dot

Off_Target_Assessment_Strategy cluster_primary_screening Primary Screening cluster_secondary_screening Secondary & Functional Assessment cluster_validation Validation & Prioritization Compound 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one In_Silico In Silico Prediction Compound->In_Silico Panel_Screening Broad Panel Screening (Kinases, GPCRs, etc.) Compound->Panel_Screening Phenotypic Phenotypic Screening Compound->Phenotypic In_Silico->Panel_Screening Guide Functional_Assays Cell-Based Functional Assays Panel_Screening->Functional_Assays Phenotypic->Functional_Assays Identify Hits Hit_Validation Off-Target Hit Validation Functional_Assays->Hit_Validation SAR SAR for Selectivity Hit_Validation->SAR Risk_Assessment Safety & Risk Assessment SAR->Risk_Assessment

Caption: Integrated strategy for off-target assessment.

V. Conclusion and Future Directions

The comprehensive assessment of off-target effects is a cornerstone of modern, safety-conscious drug discovery. For a novel compound like 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a multi-faceted approach is not just recommended, but essential. By integrating large-scale panel screens, unbiased phenotypic profiling, and predictive in silico modeling, researchers can build a detailed "selectivity map" for their compound of interest.

This map is invaluable for several reasons. Firstly, it allows for the early identification and mitigation of potential safety liabilities, saving significant time and resources.[16] Secondly, it can reveal unexpected therapeutic opportunities, as off-target effects are not always detrimental and can sometimes be harnessed for polypharmacological benefit.[2] Finally, a thorough understanding of a compound's off-target profile is a critical component of the data package required for regulatory submissions and is a testament to the scientific rigor of the drug discovery program.

The journey from a promising hit compound to a safe and effective medicine is fraught with challenges. A proactive and comprehensive strategy for assessing off-target effects is one of the most effective ways to navigate this complex path and increase the probability of success.

References

  • PubChem. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598. Retrieved from [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Retrieved from [Link]

  • Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[1][17][18]triazepine derivatives. (2025). Pharmacia, 72, e33. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • PubChem. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153. Retrieved from [Link]

  • ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • Eurofins Discovery. KINOMEscan Technology. Retrieved from [Link]

  • Sygnature Discovery. GPCR Drug Discovery Services. Retrieved from [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2109. [Link]

  • PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • PubMed Central. (n.d.). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The target landscape of clinical kinase drugs. Retrieved from [Link]

  • INDIGO Biosciences. Nuclear Receptor Profiling: Compound Fate Revealed. Retrieved from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Retrieved from [Link]

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  • Eurofins Discovery. Drug Discovery Services. Retrieved from [Link]

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  • Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one proper disposal procedures

Core Directive & Identification This guide outlines the mandatory operational procedures for the containment, segregation, and final disposal of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. As a nitrogen-containing...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Identification

This guide outlines the mandatory operational procedures for the containment, segregation, and final disposal of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. As a nitrogen-containing heterocyclic compound, this substance poses specific environmental risks (NOx generation upon combustion) and requires strict adherence to incineration protocols rather than landfill or aqueous discharge.

Chemical Identification & Properties

Note: This substance is a derivative of the benzimidazolone class. While specific vendor CAS numbers may vary for custom synthesized lots, the physicochemical properties below govern the disposal logic.

ParameterSpecificationOperational Implication
Chemical Name 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-onePrimary identifier for waste tags.
Molecular Formula C₉H₁₀N₂O₂Nitrogen content dictates incineration parameters.
Physical State Solid (Crystalline powder)Requires particulate control (N95/P100) during transfer.
Solubility Low in water; Soluble in DMSO, MethanolDo NOT attempt aqueous dilution for drain disposal.
Hazard Class Irritant (Skin/Eye/Resp), Acute Tox. (Oral)PPE (Nitrile gloves, eye protection) is non-negotiable.

Hazard Assessment & Segregation Logic

Effective disposal begins before the waste enters the bin. You must understand the reactivity profile to prevent "bin reactions."

The "Why" Behind Segregation

Benzimidazolone derivatives are weak organic bases.

  • Risk 1 (Acid Incompatibility): Mixing with strong mineral acids (Sulfuric, Nitric) can generate heat and, in rare cases with nitric acid, unstable nitrated byproducts.

  • Risk 2 (Oxidizer Incompatibility): Contact with strong oxidizers (Permanganates, Peroxides) poses a fire hazard.

Rule: Segregate this compound into the Solid Organic Waste stream. If in solution, segregate into Non-Halogenated Organic Solvents (unless dissolved in a halogenated solvent like DCM).

GHS Hazard Classification (Reference)[1]
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Operational Disposal Workflow

This self-validating workflow ensures that no step—from bench to incinerator—is overlooked.

DisposalWorkflow Start Waste Generation (Benchtop) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Dry Material Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Dissolved ContainerSol Double-Bag (LDPE) or Wide-Mouth HDPE Drum Solid->ContainerSol Segregate from Oxidizers ContainerLiq Solvent Carboy (HDPE/Glass) Liquid->ContainerLiq Segregate from Acids/Oxidizers Labeling Labeling Protocol: 1. Full Chemical Name 2. Hazard Check: 'Toxic', 'Irritant' 3. Date ContainerSol->Labeling ContainerLiq->Labeling Storage Satellite Accumulation Area (Max 12 Months) Labeling->Storage Final Final Disposal: High-Temp Incineration (NOx Scrubbing Required) Storage->Final EHS Pickup

Figure 1: Decision matrix for the safe disposal of benzimidazolone derivatives, prioritizing physical state and segregation.

Detailed Procedures

A. Solid Waste Disposal (Powder, Contaminated PPE)
  • Collection: Collect bulk powder in a chemically resistant bag (LDPE) or a wide-mouth HDPE jar.

  • Contaminated Items: Weighing boats, contaminated gloves, and filter paper must be treated as hazardous chemical waste, not trash.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

  • Closure: Screw caps tight. If using bags, use the "gooseneck" taping method to seal.

B. Liquid Waste Disposal (Solutions)
  • Compatibility Check: Ensure the collection carboy does not contain strong acids or oxidizers.

  • Stream Selection:

    • If dissolved in Methanol/Ethanol/DMSO

      
      Non-Halogenated Organic Waste .
      
    • If dissolved in DCM/Chloroform

      
      Halogenated Organic Waste .
      
  • Rinsing: Triple rinse the original reaction vessel with the compatible solvent and add rinsate to the waste container.

C. Emergency Spills
  • Small Spill (< 5g):

    • Wear PPE (Double nitrile gloves, goggles, lab coat).

    • Cover with absorbent pads or inert absorbent (vermiculite).

    • Sweep carefully to avoid dust generation.[2]

    • Place in a sealed bag and label as "Spill Debris - Hazardous."

  • Large Spill / Dust Cloud: Evacuate the area. Contact EHS immediately.

Regulatory & Compliance Framework

Disposal must align with local and federal regulations (e.g., RCRA in the US, REACH in EU).

  • US EPA Classification: This material is generally classified as a Characteristic Hazardous Waste (due to toxicity/irritation) if not explicitly P- or U-listed. It falls under the "Organic Chemicals" umbrella.

  • Prohibition: Under no circumstances should this chemical be discharged into the sanitary sewer system.[3] It poses risks to aquatic life and is difficult for municipal water treatment plants to degrade.

  • Final Destruction: The only acceptable destruction method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). The nitrogen content requires incinerators equipped with scrubbers to capture Nitrogen Oxides (NOx).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 128473, 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one (Analogous Structure). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 5-methoxy-1-methyl-1H-b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS No. 2080-75-3). As a benzimidazolone derivative, this compound warrants a cautious and systematic approach to safety to mitigate risks associated with its handling.[1] The protocols herein are designed to establish a robust safety framework, ensuring both personal and environmental protection.

Foundational Principle: A Risk-Based Approach to Safety

Effective chemical safety is not merely about wearing PPE; it is about understanding the specific hazards of a compound and implementing controls in a hierarchical manner. PPE is the final, critical barrier between the researcher and the chemical, used after engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., Standard Operating Procedures) have been established.

The hazard profile for 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, and related benzimidazole structures, necessitates careful handling.[2] While comprehensive toxicological data for this specific molecule may be limited, data from analogous compounds point to several key risks.

Hazard Profile and Primary Routes of Exposure

Based on safety data for structurally similar benzimidazole derivatives, the primary hazards are categorized as follows:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[3]

  • Respiratory Irritation (H335): Inhalation of dust may cause irritation to the respiratory tract.[3]

  • Harmful if Swallowed (H302): Acute oral toxicity is a concern.[4][5]

The compound is a solid powder at room temperature, making inhalation of fine particulates and accidental dermal contact the most probable routes of exposure during routine laboratory operations like weighing, transferring, and preparing solutions.[6]

Hazard ClassificationGHS Hazard StatementAssociated Precautionary Statements
Skin IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
Eye IrritationH319: Causes serious eye irritationP280: Wear protective gloves/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[3]
Respiratory IrritantH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304+P340: IF INHALED: Remove person to fresh air.[7]
Acute Oral ToxicityH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[5] P330: Rinse mouth.[7]

Core PPE Protocol: A Multi-Layered Defense System

All handling of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one must be performed within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory and complements this primary engineering control.

Tier 1: Baseline Laboratory Attire

This is the foundational layer of protection required for entry and work in any laboratory where hazardous chemicals are present.[8]

  • Full-Length Laboratory Coat: A long-sleeved lab coat, appropriately sized and fully fastened, is required.

  • Long Pants and Closed-Toe Shoes: Legs and feet must be fully covered to protect against spills.

Tier 2: Primary Protective Barriers

This tier provides direct defense against contact and splash hazards.

  • Hand Protection:

    • Rationale: The risk of skin irritation necessitates robust hand protection. Given that many benzimidazole derivatives are used in pharmacologically active compounds, minimizing dermal absorption is critical.

    • Protocol: Double-gloving with powder-free nitrile gloves is required.[8][9] The outer glove should have extended cuffs that cover the cuff of the lab coat sleeve.

    • Why Double-Glove? The outer glove absorbs the initial contamination, while the inner glove provides a second, uncontaminated barrier during the doffing (removal) process, significantly reducing the risk of accidental skin contact. Gloves should be changed every 30 minutes during continuous work or immediately if contamination is suspected or a breach is observed.[9]

  • Eye and Face Protection:

    • Rationale: The compound is classified as a serious eye irritant.[3] Solid particulates can easily be transferred to the eyes, and splashes during solution preparation pose a significant risk.

    • Protocol: ANSI Z87.1-compliant, indirectly vented chemical splash goggles are mandatory.[10] When handling larger quantities (>1g) or preparing solutions where there is a higher risk of splashing, a full-face shield must be worn over the chemical splash goggles for complete facial protection.[9][10]

Tier 3: Respiratory Protection
  • Rationale: While working in a fume hood mitigates most inhalation risks, specific high-energy operations or handling large quantities of powder can lead to aerosolization. Surgical masks offer no protection against chemical particulates.[11]

  • Protocol: For tasks outside of a fume hood (e.g., cleaning up a large spill) or when weighing large quantities of the powder that may generate dust, a NIOSH-approved N95 respirator is required.[11] All personnel required to wear a respirator must be part of a respiratory protection program, which includes medical evaluation and annual fit-testing.

Procedural Discipline: PPE Workflows

Properly using PPE is as important as selecting it. The following workflow ensures that the protective barriers remain effective throughout the handling process.

PPE_Workflow cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Phase A 1. Conduct Task-Specific Risk Assessment B 2. Verify Fume Hood Certification & Function A->B C 3. Assemble All Required PPE B->C D 4. Don PPE (Follow Sequence) C->D E 5. Perform Chemical Handling (Inside Fume Hood) D->E F 6. Segregate & Label Contaminated Waste E->F G 7. Doff PPE (Follow Sequence) F->G H 8. Dispose of PPE as Hazardous Waste G->H I 9. Thoroughly Wash Hands and Arms H->I

Caption: Logical workflow for safe handling of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one.

Step-by-Step Donning and Doffing Sequence

Adherence to the correct sequence is critical to prevent cross-contamination from a "dirty" exterior to a "clean" interior.

StepDonning (Putting On) PPEDoffing (Taking Off) PPERationale
1Lab CoatOuter GlovesThe most contaminated item is removed first. The inner gloves remain clean to handle other PPE.
2Inner GlovesFace Shield (if used)Handle by the "clean" headband from the rear to avoid touching the contaminated front surface.
3Outer Gloves (over inner gloves and lab coat cuffs)GogglesRemove from the rear using the strap.
4GogglesLab CoatRoll the coat outwards, containing the contaminated surface within the bundle.
5Face Shield (if required)Inner GlovesThe last barrier is removed. Use a clean hand-to-glove technique to peel off the first glove, and a gloved finger under the cuff for the second to avoid skin contact.
6Enter Work AreaWash Hands and Arms ThoroughlyFinal step to remove any potential residual contamination.

Decontamination and Disposal Plan

  • PPE Disposal: All disposable PPE, including both pairs of gloves, lab coats (if disposable), and any cleaning materials, must be considered hazardous chemical waste.[7] Place all items in a clearly labeled, sealed waste bag or container designated for chemical waste for collection by institutional environmental health and safety personnel.

  • Chemical Disposal: Unused or waste 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one must be disposed of as hazardous chemical waste.[7] Do not pour it down the drain or mix it with general waste. Follow all local and institutional regulations for chemical waste disposal.

  • Emergency Contact: In case of exposure, follow these first-aid guidelines and seek immediate medical attention:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[7]

By integrating this comprehensive PPE strategy with robust engineering controls and disciplined laboratory practices, researchers can confidently and safely handle 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, ensuring the integrity of their work and the protection of their health.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
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  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Biosynth. (2021). Safety Data Sheet: Chlordiazepoxide hydrochloride.
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  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]

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  • MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Safety Data Sheet: 5-Amino-1-methyl-1H-benzimidazole.

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